molecular formula C12H7I2N B1661987 3,6-diiodo-9H-carbazole CAS No. 57103-02-3

3,6-diiodo-9H-carbazole

Cat. No.: B1661987
CAS No.: 57103-02-3
M. Wt: 419.00 g/mol
InChI Key: PECAOKZHORDWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diiodocarbazole is a member of carbazoles.

Properties

IUPAC Name

3,6-diiodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOKZHORDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389437
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-02-3
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodo-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 3,6-diiodo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,6-diiodo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and advanced organic electronic materials.[1]

Core Physical and Chemical Properties

This compound is typically a white to pale-yellow solid.[2][3][4][5] Its robust chemical nature is indicated by a high melting point and a predicted high boiling point.[2][4] The presence of two iodine atoms on the carbazole (B46965) core makes it an excellent precursor for various cross-coupling reactions.[1][4]

PropertyValueSource
Molecular Formula C₁₂H₇I₂N[2][6][7]
Molecular Weight 419.00 g/mol [2][5][7]
Melting Point 205.0 to 209.0 °C[2][6]
Boiling Point (Predicted) 498.3 ± 25.0 °C at 760 mmHg[2][4][6]
Density (Predicted) 2.326 ± 0.06 g/cm³[2]
Appearance Powder to crystal; White to off-white solid[2][5]
Purity Typically ≥95%[6]
Storage Temperature Room Temperature, Keep in a dark, dry place[2]
IUPAC Name This compound[6][7]
InChI Key PECAOKZHORDWAI-UHFFFAOYSA-N[6][7]

Spectroscopic and Structural Data

Spectroscopic Analysis

The structural identity of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data Values
¹H NMR (300 MHz, CDCl₃, δ) 8.33 (d, J = 1.6 Hz, 2H), 8.15 (s, 1H), 7.70-7.60 (dd, J = 8.8 Hz, 1.6 Hz, 2H), 7.23-7.20 (d, J = 8.4 Hz, 2H)[2][3]
¹³C NMR (75 MHz, CDCl₃, δ) 138.4, 134.7, 129.2, 123.4, 112.6, 82.4[3]
Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in an orthorhombic system.[8] The tricyclic aromatic ring system is nearly planar.[8][9][10] The iodine atoms are slightly out of the plane of their respective benzene (B151609) rings.[8][9][10] No classical hydrogen bonds are observed in its crystal structure.[8][9]

Crystal Data Parameter Value
Crystal System Orthorhombic[8]
Space Group Pbca[8]
a 11.8823 (14) Å[8]
b 7.8835 (9) Å[8]
c 24.835 (3) Å[8]
V 2326.4 (5) ų[8]
Z 8[8]

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is through the direct electrophilic iodination of a carbazole core.[1]

Synthesis of this compound from Carbazole

This protocol outlines a high-yield synthesis via Tucker iodination.[3]

Materials:

  • 9H-Carbazole

  • Acetic Acid

  • Potassium Iodide (KI)

  • Potassium Iodate (B108269) (KIO₃)

  • Methanol

  • Water

  • Reaction flask with magnetic stirring and reflux condenser

Procedure:

  • Dissolve 9H-carbazole (e.g., 5.00 g, 30.43 mmol) in acetic acid (85 mL) in a reaction flask.[3]

  • Add potassium iodide (6.67 g, 40.17 mmol) to the solution and stir.[3]

  • Slowly add potassium iodate (9.77 g, 45.65 mmol) to the mixture.[3]

  • Heat the reaction mixture to reflux and maintain for 10 minutes.[1][3]

  • Cool the mixture to room temperature, which will cause a precipitate to form.[1][3]

  • Collect the solid product by filtration.[1]

  • Wash the collected solid sequentially with acetic acid (50 mL), methanol, and water.[1][2][3]

  • Dry the resulting pale-yellow powder to yield this compound. A yield of approximately 96% can be expected.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product Carbazole 9H-Carbazole Dissolve Dissolve Carbazole in Acetic Acid Carbazole->Dissolve Reagents KI, KIO₃ Acetic Acid AddReagents Add KI and KIO₃ Reagents->AddReagents Dissolve->AddReagents Reflux Reflux for 10 min AddReagents->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Acetic Acid, MeOH, H₂O Filter->Wash Dry Dry Solid Wash->Dry Product This compound Dry->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

Versatile Chemical Intermediate

This compound is a highly valuable intermediate in organic synthesis. The iodine substituents at the 3 and 6 positions are excellent leaving groups, making the molecule amenable to various metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of complex carbazole derivatives.[1] Furthermore, the nitrogen atom of the carbazole ring can be readily functionalized, for instance, through N-alkylation.[1]

Derivatization_Pathways cluster_reactions Functionalization Reactions cluster_products Derivative Classes DIC This compound N_Alkylation N-Alkylation (e.g., R-X, Base) DIC->N_Alkylation Cross_Coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) DIC->Cross_Coupling Alkylated 9-Alkyl-3,6-diiodo- carbazoles N_Alkylation->Alkylated Aryl_Substituted 3,6-Diaryl/Alkenyl/Alkynyl- carbazoles Cross_Coupling->Aryl_Substituted

Caption: Derivatization pathways of this compound.
Applications in Drug Development and Materials Science

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] Specifically, this compound has demonstrated notable antibacterial activity against Bacillus subtilis, showing stronger effects than the reference drug amoxicillin (B794) in one study.[3]

In the field of materials science, derivatives of this compound are instrumental in the development of advanced organic electronic materials.[1] They serve as key components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where the carbazole core functions as an excellent hole-transporting and electroluminescent unit.[1][8]

Safety and Handling

This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[11] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[11]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Statements:

  • P261: Avoid breathing dust/fumes.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3,6-diiodo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,6-diiodo-9H-carbazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound as a versatile building block. The document details the experimental protocols for obtaining the NMR data and presents the spectral information in a clear, tabular format for easy reference and comparison.

Introduction

This compound is a key intermediate in the synthesis of a wide array of carbazole (B46965) derivatives. The iodine atoms at the 3 and 6 positions serve as highly effective leaving groups for metal-catalyzed cross-coupling reactions, enabling the creation of complex molecules with applications in medicinal chemistry and organic electronics.[1] Accurate characterization of this precursor by NMR spectroscopy is crucial for verifying its purity and structural integrity before its use in further synthetic steps.

Experimental Protocols

The NMR spectral data presented in this guide were obtained according to the following experimental procedure, as detailed in the cited literature.

Synthesis of this compound:

To a solution of 9H-carbazole (5.00 g, 30.43 mmol) in 85 mL of acetic acid, potassium iodide (6.67 g, 40.17 mmol) was added. While stirring, potassium iodate (B108269) (9.77 g, 45.65 mmol) was slowly introduced into the mixture. The reaction mixture was then refluxed for 10 minutes. After cooling to room temperature, the resulting precipitate was filtered and washed with 50 mL of acetic acid to yield 11.94 g (96%) of this compound as a pale-yellow powder.[2]

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The solvent used for the analysis was deuterated chloroform (B151607) (CDCl₃).[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the N-H proton of the carbazole ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4, H-58.30Doublet (d)1.62H
N-H8.07Singlet (s)-1H
H-2, H-77.67Doublet of Doublets (dd)8.8, 1.62H
H-1, H-87.20Doublet (d)8.42H

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

Carbon Chemical Shift (δ, ppm)
C-4a, C-4b138.4
C-2, C-7134.7
C-1, C-8129.2
C-4, C-5123.4
C-8a, C-9a112.6
C-3, C-682.4

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[2]

Visualization of the Synthetic Pathway

The synthesis of this compound from 9H-carbazole is a direct electrophilic iodination reaction. The workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Carbazole 9H-Carbazole Reaction Reflux, 10 min Carbazole->Reaction Reagents KI, KIO₃, Acetic Acid Reagents->Reaction Workup Cool, Filter, Wash Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Solubility of 3,6-Diiodo-9H-Carbazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3,6-diiodo-9H-carbazole in common organic solvents. A thorough review of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document focuses on presenting qualitative solubility information inferred from synthesis and purification protocols, alongside detailed experimental methodologies for its preparation. A workflow diagram illustrating the synthesis process is also provided to aid researchers in understanding its chemical behavior.

Introduction

This compound is a key intermediate in the synthesis of various functional organic materials and pharmaceutical compounds.[1] Its utility stems from the two iodine atoms, which are excellent leaving groups for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, and application in subsequent reactions. This guide summarizes the available knowledge on its solubility characteristics.

Solubility Profile

A comprehensive search of scientific databases reveals no publicly available quantitative data on the solubility of this compound. However, qualitative solubility can be inferred from various synthesis and purification procedures reported in the literature.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilityContext/Observation
Glacial Acetic AcidSoluble (especially when hot)Used as a solvent for the synthesis of this compound, with the product precipitating upon cooling.[1][2]
Chloroform (B151607)SolubleColorless crystals of the compound can be obtained from a chloroform solution by slow evaporation.[3]
EthanolSparingly Soluble to SolubleUsed for recrystallization of the compound.[2][4]
AcetoneSparingly SolubleUsed as a solvent in the synthesis of derivatives, implying some solubility of the starting material.[2]
MethanolSparingly SolubleUsed as a wash solvent during purification, suggesting low solubility.[5]
N,N-Dimethylformamide (DMF)SolubleUtilized as a solvent in the synthesis of derivatives of 3,6-dihalogenated carbazoles.[6]
N,N-DimethylacetamideSolubleUsed as a solvent for reactions involving this compound derivatives.[4]
Hexane (B92381)/Ethyl Acetate (B1210297) MixtureSolubleA mixture of hexane and ethyl acetate is used for recrystallizing a derivative, suggesting solubility.[4]

The parent compound, 9H-carbazole, is generally more soluble in organic solvents than in aqueous solutions, with solubility influenced by the solvent's polarity and temperature.[7][8] It is reasonable to assume that this compound follows a similar trend.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, which provide insights into its solubility behavior.

Protocol 1: Synthesis of this compound via Tucker Iodination

This protocol is adapted from the Tucker iodination method.[1][2]

  • Materials:

    • 9H-Carbazole

    • Potassium Iodide (KI)

    • Potassium Iodate (B108269) (KIO₃)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 9H-carbazole in boiling glacial acetic acid.[2]

    • Add potassium iodide (KI) to the solution.[2]

    • After cooling the solution, add ground potassium iodate (KIO₃).[2]

    • Boil the mixture for approximately 10 minutes until the solution becomes a clear, straw-colored tint.[1][2]

    • Decant the hot solution from any undissolved potassium iodate and cool it to 45°C.[2]

    • Filter the resulting faintly brown plate-like crystals rapidly.[2]

    • The crude product can be recrystallized from ethanol.[2]

Protocol 2: Alternative Iodination Procedure

  • Materials:

  • Procedure:

    • Dissolve carbazole in acetic acid and heat to 80°C.[5]

    • Add finely ground potassium iodide and stir for several minutes.[5]

    • Carefully add potassium iodate in portions while maintaining the temperature at 80°C.[5]

    • After the reaction is complete, cool the mixture to 40°C.[5]

    • Collect the solid product by filtration.[5]

    • Wash the product sequentially with acetic acid, methanol, and water.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 9H-Carbazole Reaction Reaction: Heating / Reflux Start->Reaction Reagents Reagents: Potassium Iodide (KI) Potassium Iodate (KIO3) Reagents->Reaction Solvent Solvent: Glacial Acetic Acid Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing: Acetic Acid, Methanol, Water Filtration->Washing Product Final Product: This compound Washing->Product

References

A Technical Guide to the Electronic and Photophysical Properties of Di-iodinated Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core electronic and photophysical properties of di-iodinated carbazole (B46965) derivatives. The introduction of iodine atoms onto the carbazole scaffold dramatically alters its behavior through the "heavy atom effect," opening avenues for applications in photosensitization, organic light-emitting diodes (OLEDs), and as building blocks for advanced functional materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate fundamental processes.

Introduction to Di-iodinated Carbazoles

Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its robust thermal stability, excellent hole-transporting capabilities, and high fluorescence quantum yield.[1] These properties make carbazole and its derivatives fundamental components in the field of organic electronics.[2] Functionalization of the carbazole core, particularly at the 3,6- or 2,7-positions, allows for precise tuning of its optoelectronic characteristics.[3]

The introduction of heavy atoms, such as iodine, induces significant changes in the photophysical landscape of the molecule. This "internal heavy atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition between singlet and triplet excited states.[4][5] Consequently, di-iodinated carbazoles often exhibit quenched fluorescence but enhanced phosphorescence, a property highly desirable for applications requiring the generation of triplet excitons, such as in photodynamic therapy and phosphorescent OLEDs (PhOLEDs).

Electronic and Photophysical Properties

The substitution of iodine atoms on the carbazole ring primarily influences the excited-state dynamics. While 3,6-disubstituted carbazoles are often synthesized via electrophilic aromatic substitution, 2,7-disubstituted isomers typically require more complex multi-step synthetic routes.[3][6]

Electronic Properties

The electronic properties of carbazoles are dictated by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Iodination affects these orbitals, leading to a red-shift in the absorption and emission spectra compared to the parent carbazole.[5][7] This is attributed to the increased electron density and extension of the π-conjugated system. The HOMO/LUMO levels can be experimentally determined using cyclic voltammetry and are crucial for designing charge-transporting layers in electronic devices.

Photophysical Properties and the Heavy Atom Effect

The defining characteristic of di-iodinated carbazoles is the pronounced heavy atom effect. In a typical carbazole molecule, de-excitation from the first excited singlet state (S₁) occurs primarily through fluorescence, with a high quantum yield. The parent carbazole, for instance, has a fluorescence lifetime of approximately 8.25 ns.[8]

Upon iodination, the following changes are observed:

  • Enhanced Intersystem Crossing (ISC): The heavy iodine nucleus increases spin-orbit coupling, significantly accelerating the rate of ISC from the S₁ state to the lowest triplet state (T₁).[4][9] This provides a dominant non-radiative decay pathway for the S₁ state.

  • Fluorescence Quenching: As ISC becomes more efficient, the fluorescence quantum yield (ΦF) is dramatically reduced.[5]

  • Decreased Fluorescence Lifetime: The introduction of a rapid ISC pathway shortens the lifetime of the excited singlet state (τF).

  • Increased Phosphorescence: The efficient population of the T₁ state leads to a corresponding increase in phosphorescence, which is the radiative decay from T₁ to the ground state (S₀). At low temperatures, where non-radiative decay from the triplet state is minimized, this emission becomes more prominent.[7]

Data Presentation

Quantitative photophysical data for specific di-iodinated carbazoles are sparse in the literature. The following tables provide data for the parent 9H-carbazole as a baseline and summarize the expected qualitative changes for a di-iodinated derivative based on established principles of the heavy atom effect.

Table 1: Photophysical Properties of 9H-Carbazole (Reference)

PropertyValueSolventReference
Absorption Max (λabs) ~323 nm, 335 nm-[5]
Emission Max (λem) ~351 nm, 365 nmEthanol[8]
Fluorescence Quantum Yield (ΦF) ~0.4 - 0.9 (Varies with conditions)Various[1][10]
Fluorescence Lifetime (τF) ~8.25 nsEthanol[8]
Intersystem Crossing Rate (kISC) Relatively Slow--
Phosphorescence Weak--

Table 2: Expected Photophysical Properties of Di-iodinated Carbazoles

PropertyExpected Change vs. Parent CarbazoleRationale
Absorption Max (λabs) Red-shiftedHalogen substitution extends conjugation and alters orbital energies.
Emission Max (λem) Red-shiftedSimilar to absorption; emission occurs from a lower-energy excited state.[5]
Fluorescence Quantum Yield (ΦF) Significantly DecreasedEnhanced ISC provides a dominant non-radiative decay path for the S₁ state.[7]
Fluorescence Lifetime (τF) Significantly DecreasedThe S₁ state is depopulated more rapidly due to fast ISC.
Intersystem Crossing Rate (kISC) Significantly IncreasedThe core tenet of the internal heavy atom effect.[5]
Phosphorescence Significantly IncreasedEfficient population of the T₁ state leads to enhanced T₁→S₀ emission.[7]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of di-iodinated carbazoles.

Synthesis of N-alkylated 2,7-Diiodocarbazole

The synthesis of 2,7-diiodinated carbazoles is a multi-step process, as direct iodination of carbazole favors the 3- and 6-positions. A representative synthesis involves:[6]

  • Nitration: 4,4′-diiodobiphenyl is nitrated using nitric acid in acetic acid to produce a mixture including 4,4′-diiodo-2-nitrobiphenyl.

  • Cadogan Ring Closure & N-alkylation: The nitro-diiodobiphenyl mixture is then treated with a reducing and cyclizing agent, such as a trialkyl phosphite (B83602) (e.g., tris(2-ethylhexyl) phosphite). This step simultaneously reduces the nitro group and effects the ring closure to form the carbazole core while alkylating the nitrogen atom.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the di-iodinated carbazole compound (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in a UV-grade spectroscopic solvent (e.g., dichloromethane, THF, or cyclohexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Fill a 1 cm path length quartz cuvette with the sample solution and another with the pure solvent to serve as a blank. Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Steady-State Fluorescence Spectroscopy
  • Sample Preparation: Use the same solution prepared for UV-Vis absorption, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11] The solution should be placed in a 1 cm path length quartz fluorescence cuvette.

  • Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Measurement: Set the excitation wavelength (λex), typically at the main absorption maximum. Scan the emission monochromator to record the fluorescence spectrum.

  • Analysis: Identify the wavelength of maximum emission (λem).

Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)

The fluorescence quantum yield is determined relative to a well-characterized standard.[11][12]

  • Standard Selection: Choose a fluorescence standard whose absorption and emission ranges overlap with the sample (e.g., 9,10-diphenylanthracene (B110198) or quinine (B1679958) sulfate).

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from ~0.02 to 0.1 at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence spectrum for each solution and integrate the area under the emission curve.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is used in the following equation: Φsample = Φstd * (Slopesample / Slopestd) * (η2sample / η2std) where Φ is the quantum yield, and η is the refractive index of the solvent used for each solution.

Time-Resolved Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common technique for lifetime measurements.

  • Instrumentation: A TCSPC system includes a pulsed light source (e.g., picosecond laser diode or LED), sample holder, a fast single-photon detector, and timing electronics.

  • Measurement: The sample is excited by the pulsed source. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • Analysis: A histogram of these time differences is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τF).

Cyclic Voltammetry (CV)

CV is used to determine the electrochemical properties and estimate HOMO/LUMO energy levels.[13]

  • Setup: A standard three-electrode cell is used, containing a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[14]

  • Solution Preparation: The di-iodinated carbazole is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan reveals the oxidation and reduction potentials of the compound.

  • Analysis: The onset potentials of the first oxidation and reduction waves are used to estimate the HOMO and LUMO energy levels, respectively, often by comparison to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of di-iodinated carbazoles.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis syn Synthesis of Di-iodinated Carbazole pur Purification (Column Chromatography) syn->pur uv UV-Vis Absorption Spectroscopy pur->uv pl Steady-State Fluorescence pur->pl cv Cyclic Voltammetry pur->cv abs_data λ_abs, ε uv->abs_data qy Quantum Yield Measurement pl->qy lt Lifetime Measurement (TCSPC) pl->lt pl_data λ_em pl->pl_data qy_data Φ_F qy->qy_data lt_data τ_F lt->lt_data cv_data HOMO/LUMO Levels cv->cv_data

Caption: Experimental workflow for the synthesis and characterization of di-iodinated carbazoles.

S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) S0_line S1_line S0_line->S1_line Absorption S1_line->S0_line Fluorescence (k_f) (Weakened) T1_line S1_line->T1_line Intersystem Crossing (k_ISC) (Greatly Enhanced by Iodine) T1_line->S0_line Phosphorescence (k_p) (Strengthened) S0_label S₀ S1_label S₁ T1_label T₁

References

Health and Safety Handling Guidelines for 3,6-Diiodo-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and governmental safety regulations before handling 3,6-diiodo-9H-carbazole.

Executive Summary

This compound is a halogenated aromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel therapeutic agents and organic electronic materials necessitates a thorough understanding of its health and safety profile.[1] This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel. The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Strict adherence to the guidelines outlined in this document is crucial for minimizing exposure and mitigating risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3

Source: MedchemExpress Safety Data Sheet[1][2]

Table 2: Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash hands thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P501 Dispose of contents/container in accordance with local regulations.

Source: MedchemExpress Safety Data Sheet[1][2]

Experimental Protocols for Safe Handling

The following protocols are provided as a guide for common laboratory procedures involving this compound. These should be adapted to specific experimental conditions and performed in accordance with all institutional safety policies.

Personal Protective Equipment (PPE) Selection

A risk assessment should be conducted to determine the appropriate PPE for the planned experiment. The following diagram illustrates a general workflow for PPE selection.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling this compound start Start: Task Involving This compound risk_assessment Conduct Risk Assessment: - Scale of work? - Dust generation potential? - Splash hazard? start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision minimum_ppe Minimum PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves ppe_decision->minimum_ppe Low Risk (e.g., handling small quantities in solution) enhanced_ppe Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant apron - Double gloving ppe_decision->enhanced_ppe Higher Risk (e.g., large scale, potential for splashing) respiratory_protection Respiratory Protection: - Use in a certified chemical fume hood - Consider N95 respirator for weighing  outside of a containment hood minimum_ppe->respiratory_protection enhanced_ppe->respiratory_protection end Proceed with Experiment respiratory_protection->end

Caption: PPE Selection Workflow for Handling this compound

Weighing and Solution Preparation

Objective: To safely weigh and prepare solutions of this compound.

Methodology:

  • Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood or a powder containment hood.

  • Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields. For larger quantities where dust generation is possible, an N95 respirator is recommended.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a spatula.

    • Avoid creating dust. If dust is generated, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.

  • Dissolution:

    • Transfer the weighed solid to a suitable flask.

    • Add the desired solvent (e.g., acetic acid, DMF) in a chemical fume hood.[1]

    • Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Cleaning:

    • Thoroughly clean the spatula and weighing vessel with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling is complete.

Synthesis of this compound

Objective: To provide a general, safety-focused protocol for the synthesis of this compound via electrophilic iodination of carbazole.

Methodology:

  • Reaction Setup:

    • All manipulations should be performed in a certified chemical fume hood.

    • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition:

    • To a solution of 9H-carbazole in acetic acid, add potassium iodide.[1]

    • With stirring, slowly and portion-wise add potassium iodate (B108269) to the mixture.[1]

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for the time specified in the research protocol (e.g., 10 minutes).[1]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature to allow the product to precipitate.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the filtered solid with acetic acid.[1]

    • Dry the resulting product.

  • Waste Disposal: All liquid and solid waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Emergency Procedures

The following diagram outlines the appropriate response to accidental exposure to this compound.

Emergency_Response_Workflow Figure 2: Emergency Response Workflow for this compound Exposure exposure Accidental Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type skin_contact Skin Contact: - Immediately wash with plenty of soap and water. - Remove contaminated clothing. exposure_type->skin_contact Skin eye_contact Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing. exposure_type->eye_contact Eyes inhalation Inhalation: - Move to fresh air. - Keep at rest in a position comfortable for breathing. exposure_type->inhalation Inhalation ingestion Ingestion: - Rinse mouth. - Do NOT induce vomiting. - Seek immediate medical attention. exposure_type->ingestion Ingestion seek_medical_attention Seek Medical Attention if: - Irritation persists - You feel unwell - Ingestion occurs skin_contact->seek_medical_attention eye_contact->seek_medical_attention inhalation->seek_medical_attention ingestion->seek_medical_attention inform_supervisor Inform Supervisor and Complete Incident Report seek_medical_attention->inform_supervisor end End inform_supervisor->end

Caption: Emergency Response Workflow for this compound Exposure

Biological Activity and Signaling Pathways

Carbazole and its derivatives are known for a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] Specifically, this compound has demonstrated antibacterial activity against Bacillus subtilis. While the precise mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated in publicly available literature, its role as a versatile scaffold in drug discovery suggests that its derivatives may interact with various biological targets. Researchers working on the development of new therapeutics based on this scaffold should conduct thorough in vitro and in vivo studies to characterize the pharmacological and toxicological profiles of any new compounds.

Storage and Disposal

Table 3: Storage and Disposal Guidelines

AspectGuideline
Storage Store in a cool, dry, well-ventilated area. Keep the container tightly closed and store locked up.[1]
Incompatible Materials Avoid contact with strong oxidizing agents.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Source: MedchemExpress Safety Data Sheet, Apollo Scientific Safety Data Sheet[1][3]

Conclusion

This compound is a valuable compound for research and development with defined health and safety hazards. By understanding its toxicological profile and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can work safely with this compound. A culture of safety, including thorough risk assessment and consistent use of appropriate personal protective equipment, is paramount to minimizing the risk of exposure and ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols: 3,6-Diiodo-9H-carbazole in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,6-diiodo-9H-carbazole as a key building block in Suzuki cross-coupling reactions. This versatile precursor enables the synthesis of a diverse range of 3,6-disubstituted carbazole (B46965) derivatives with significant potential in medicinal chemistry and materials science.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, celebrated for their wide-ranging biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The carbazole scaffold is a privileged structure in drug discovery.[2] In particular, this compound serves as a crucial and versatile building block. The iodine atoms at the 3 and 6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, facilitating the synthesis of complex carbazole derivatives.[1] These derivatives are instrumental in the development of novel therapeutic agents and advanced organic electronic materials like OLEDs.[1]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3 and 6 positions, leading to the creation of a library of novel compounds with diverse functionalities.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an organoboron reagent is depicted below:

Suzuki_Coupling cluster_products Products Carbazole This compound Catalyst Pd Catalyst Base BoronicAcid Ar-B(OH)₂ Product 3,6-Diaryl-9H-carbazole Catalyst->Product Suzuki Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the synthesis of the this compound precursor and a general procedure for its subsequent Suzuki cross-coupling.

Protocol 1: Synthesis of this compound

This protocol describes a high-yield synthesis of the key this compound intermediate.[1]

Materials:

  • 9H-Carbazole

  • Potassium iodide (KI)

  • Potassium iodate (B108269) (KIO₃)

  • Acetic acid

  • Standard reaction flask with magnetic stirring and reflux condenser

Procedure:

  • To a solution of 9H-carbazole (5.00 g) in acetic acid (85 mL), add potassium iodide (6.67 g).

  • Stir the mixture and slowly add potassium iodate (9.77 g).

  • Heat the reaction mixture to reflux and maintain for 10 minutes.[1]

  • Cool the mixture to room temperature, which will cause a precipitate to form.

  • Filter the solid product and wash it with acetic acid (50 mL).

  • Dry the resulting pale-yellow powder to yield this compound.

Protocol 2: General Suzuki-Miyaura Cross-Coupling of this compound

This generalized protocol is based on established methodologies for the Suzuki coupling of dihalogenated carbazoles and can be adapted for various aryl and heteroaryl boronic acids.[2][3]

Materials:

  • This compound (or 3,6-dibromo-9H-carbazole) (1 equivalent)

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2M aqueous solution or solid)

  • Solvent system (e.g., 1,2-dimethoxyethane (B42094) (DME)/water, Toluene/water, Dioxane/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system (e.g., a 2:1 mixture of DME and 2M aqueous K₂CO₃).[3]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,6-diaryl-9H-carbazole.

Data Presentation: Suzuki-Miyaura Coupling Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of 3,6-dihalo-9H-carbazoles with various boronic acids. Note that reaction conditions for the dibromo-analog are often transferable to the diiodo-derivative, with the latter generally being more reactive.

Starting MaterialBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,6-Dibromo-9-octyl-9H-carbazoleFluorene-2-boronic acidPd(PPh₃)₄ (2%)2M K₂CO₃DME/H₂O (2:1)RefluxN/AN/A[3]
6-Bromo-1,4-dimethyl-3-nitro-9H-carbazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O804867[4]
6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole2-Fluoro-5-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O804845[4]
3,6-Dibromo-9H-carbazolePhenylboronic acidPd(OAc)₂/PCy₃·HBF₄K₂CO₃TolueneN/AN/AN/A[5]

Applications in Drug Development

Carbazole derivatives synthesized via this methodology have shown significant promise as anticancer agents.[6] Their mechanism of action often involves targeting key signaling pathways implicated in cancer cell proliferation and survival.

Anticancer Mechanism of Action

Several 3,6-disubstituted carbazole derivatives have been identified as potent inhibitors of cancer cell growth. Their mechanisms of action include:

  • Inhibition of Topoisomerase II: Some carbazole derivatives can stabilize the topoisomerase II complex, leading to DNA breaks and inhibiting DNA replication and protein synthesis.[7]

  • Targeting Signaling Pathways: These compounds can interfere with critical signaling pathways involved in cancer progression, such as the MAPK and AKT pathways.[8]

  • Induction of Apoptosis: Many carbazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase signaling cascades.[7]

The diagram below illustrates a simplified representation of how carbazole derivatives may exert their anticancer effects by targeting key signaling pathways.

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAPK_pathway MAPK Pathway Receptor->MAPK_pathway AKT_pathway AKT Pathway Receptor->AKT_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation AKT_pathway->Proliferation Carbazole 3,6-Diaryl-9H-carbazole Derivative Carbazole->MAPK_pathway Inhibition Carbazole->AKT_pathway Inhibition

Caption: Potential anticancer mechanism of 3,6-diaryl-9H-carbazole derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of 3,6-disubstituted carbazole derivatives through the Suzuki-Miyaura cross-coupling reaction. The resulting compounds have demonstrated significant potential in both materials science and, importantly for this audience, in the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this promising class of molecules.

References

Application Notes and Protocols: 3,6-Diiodo-9H-carbazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-diiodo-9H-carbazole as a foundational building block for the synthesis of advanced materials in organic electronics. Detailed protocols for the synthesis of key intermediates and the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) are presented, along with a summary of their performance characteristics.

Introduction to this compound in Organic Electronics

This compound is a versatile precursor in the development of high-performance organic electronic materials. The presence of iodine atoms at the 3 and 6 positions of the carbazole (B46965) core allows for facile functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of a wide range of carbazole derivatives with tailored electronic and photophysical properties. These derivatives have shown significant promise as hole-transporting materials, host materials for emitters, and sensitizers in various organic electronic devices due to the inherent charge-transporting properties and high thermal stability of the carbazole moiety.

Synthetic Pathways and Methodologies

The primary synthetic utility of this compound lies in its conversion to 3,6-diaryl-9H-carbazole derivatives. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. The general synthetic scheme is outlined below.

Synthesis_Pathway Carbazole 9H-Carbazole DiiodoCarbazole This compound Carbazole->DiiodoCarbazole Iodination DiarylCarbazole 3,6-Diaryl-9H-carbazole Derivative DiiodoCarbazole->DiarylCarbazole Suzuki Coupling (Pd catalyst, Base) ArylboronicAcid Arylboronic Acid (Ar-B(OH)2) ArylboronicAcid->DiarylCarbazole

Caption: Synthetic pathway from 9H-carbazole to 3,6-diaryl-9H-carbazole derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines the direct iodination of 9H-carbazole.[1]

Materials:

  • 9H-carbazole

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (H₂SO₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 9H-carbazole in a suitable solvent such as methanol.

  • Add iodine and periodic acid to the solution.

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a sodium thiosulfate (B1220275) solution to quench excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Experimental Protocol: Synthesis of 3,6-Diaryl-9-alkylcarbazoles via Suzuki Coupling

This protocol describes the synthesis of 3,6-diaryl-9-alkylcarbazoles from 3,6-diiodo-9-alkylcarbazole.

Materials:

  • 3,6-Diiodo-9-alkylcarbazole

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a Schlenk flask, combine 3,6-diiodo-9-alkylcarbazole, the corresponding arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a mixture of toluene, ethanol, and an aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3,6-diaryl-9-alkylcarbazole.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as hole-transporting materials (HTMs) in OLEDs due to their high hole mobility and thermal stability.

Quantitative Data for OLED Performance
Material (based on this compound derivative)Device StructureMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Brightness (cd/m²)External Quantum Efficiency (EQE) (%)
Cross-linkable polycarbazole networkITO/PEDOT:PSS/HTL/Alq₃/LiF/Al8.5-15,000-
3,6-diphenyl-9-ethylcarbazoleITO/HTL/Alq₃/LiF/Al3.25-8,300-
Bipolar blue-emitting material (BCzB-PPI)ITO/PEDOT/NPB/EML/TPBi/LiF/Al--11,3644.43

Experimental Protocol: Fabrication of a Vacuum-Deposited OLED

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (High Vacuum) cluster_2 Encapsulation & Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Deposition Hole Transport Layer (HTL) (e.g., 3,6-diarylcarbazole derivative) Plasma_Treatment->HTL_Deposition EML_Deposition Emissive Layer (EML) (e.g., Alq₃) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) (e.g., TPBi) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation (Glass lid, UV-cured epoxy) Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EQE) Encapsulation->Characterization

Caption: Workflow for the fabrication of a vacuum-deposited OLED.

Procedure:

  • Substrate Cleaning: Clean indium tin oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone (B3395972), and isopropanol.

  • Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to improve the work function and enhance hole injection.

  • Vacuum Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the hole-transporting layer (HTL) of the 3,6-diarylcarbazole derivative (e.g., 30-40 nm).

    • Deposit the emissive layer (EML), for example, tris(8-hydroxyquinolinato)aluminum (Alq₃) (e.g., 40-60 nm).

    • Deposit an electron-transporting layer (ETL) such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) (e.g., 20-30 nm).

    • Deposit a thin layer of lithium fluoride (B91410) (LiF) (e.g., 1 nm) as an electron injection layer.

    • Deposit the aluminum (Al) cathode (e.g., 100-150 nm).

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.

Applications in Organic Photovoltaics (OPVs)

Carbazole derivatives originating from this compound can function as efficient hole-transporting layers (HTLs) in perovskite solar cells, contributing to high power conversion efficiencies and improved stability.

Quantitative Data for OPV Performance
Material (based on 3,6-dihalogenated-9H-carbazole derivative)Device StructurePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
[2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) SAMITO/HTL/Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃/C₆₀/BCP/Ag19.51---
[2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) SAMITO/HTL/PM6:PM7-Si:BTP-eC9/PDINO/Ag18.9---

Experimental Protocol: Fabrication of a Perovskite Solar Cell

PSC_Fabrication cluster_0 Substrate & HTL Preparation cluster_1 Perovskite & Charge Transport Layer Deposition cluster_2 Final Steps ITO_Cleaning ITO Substrate Cleaning HTL_Deposition HTL Deposition (e.g., Spin-coating of carbazole-based SAM precursor) ITO_Cleaning->HTL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating) HTL_Deposition->Perovskite_Deposition ETL_Deposition Electron Transport Layer (ETL) (e.g., C₆₀) Perovskite_Deposition->ETL_Deposition Buffer_Deposition Buffer Layer Deposition (e.g., BCP) ETL_Deposition->Buffer_Deposition Electrode_Deposition Metal Electrode Deposition (e.g., Ag) Buffer_Deposition->Electrode_Deposition Characterization Device Characterization (J-V, PCE) Electrode_Deposition->Characterization

Caption: Workflow for the fabrication of a perovskite solar cell.

Procedure:

  • Substrate Preparation: Clean ITO-coated glass substrates as described for OLEDs.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the carbazole-based self-assembled monolayer (SAM) precursor (e.g., Br-2PACz) in a suitable solvent like ethanol.

    • Deposit the HTL by spin-coating the solution onto the ITO substrate, followed by annealing.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MAI, and MABr in DMF:DMSO).

    • In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the HTL.

    • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film on a hotplate to form the crystalline perovskite layer.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Transfer the substrates to a vacuum thermal evaporator.

    • Deposit an ETL such as C₆₀.

    • Deposit a buffer layer like bathocuproine (BCP).

    • Deposit the top metal electrode, typically silver (Ag) or gold (Au).

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Applications in Organic Field-Effect Transistors (OFETs)

The excellent charge-carrying capabilities of 3,6-disubstituted carbazole derivatives make them promising candidates for the active semiconductor layer in OFETs.

Quantitative Data for OFET Performance
Material (based on 3,6-disubstituted carbazole derivative)Deposition MethodHole Mobility (µh) (cm²/Vs)On/Off RatioThreshold Voltage (VT) (V)
Poly[9-(4-alkylphenyl)carbazole-3,6-diyl]Solution-processedReasonably good (specific value not provided)Good (specific value not provided)-
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole-0.22~10⁵-
C12CzT2 (a 3,6-disubstituted carbazole oligomer)Solution-cast0.12--

Experimental Protocol: Fabrication of a Solution-Processed OFET

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Semiconductor & Electrode Deposition cluster_2 Characterization Si_Wafer_Cleaning Si/SiO₂ Wafer Cleaning Surface_Treatment Surface Treatment (e.g., HMDS or OTS) Si_Wafer_Cleaning->Surface_Treatment Semiconductor_Deposition Organic Semiconductor Deposition (Spin-coating of carbazole derivative) Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition (Thermal evaporation of Au) Semiconductor_Deposition->Electrode_Deposition Characterization Device Characterization (Transfer and Output Curves) Electrode_Deposition->Characterization

Caption: Workflow for the fabrication of a solution-processed OFET.

Procedure:

  • Substrate Preparation:

    • Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.

    • Clean the substrates by sonication in acetone and isopropanol.

    • Treat the SiO₂ surface with a self-assembled monolayer of hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS) to improve the film quality of the organic semiconductor.

  • Organic Semiconductor Deposition:

    • Prepare a solution of the 3,6-disubstituted carbazole derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene).

    • Spin-coat the solution onto the treated Si/SiO₂ substrate to form a thin film.

    • Anneal the film at an elevated temperature to remove residual solvent and improve molecular ordering.

  • Source and Drain Electrode Deposition:

    • Deposit gold (Au) source and drain electrodes (e.g., 50 nm thick) on top of the organic semiconductor film through a shadow mask by thermal evaporation in a high-vacuum chamber. This defines the channel length and width.

  • Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

    • Obtain the output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage).

    • Extract key performance parameters such as hole mobility (µh), on/off current ratio, and threshold voltage (VT) from the transfer characteristics.

Conclusion

This compound stands out as a pivotal building block in the synthesis of advanced materials for organic electronics. Its derivatives have demonstrated remarkable performance as hole-transporting and emissive materials in OLEDs, efficient hole-transporting layers in OPVs, and as active semiconductors in OFETs. The synthetic versatility of this precursor allows for the fine-tuning of material properties to meet the specific demands of various electronic applications, paving the way for the development of next-generation flexible, efficient, and low-cost organic electronic devices. Further research into novel derivatives and device architectures will continue to unlock the full potential of this important class of materials.

References

Application Notes and Protocols: 3,6-Diiodo-9H-carbazole as a Versatile Precursor for Advanced Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 3,6-diiodo-9H-carbazole as a key building block for novel hole-transporting materials (HTMs). These materials are integral components in the development of high-performance optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction

Carbazole-based compounds are a prominent class of materials in organic electronics, valued for their excellent thermal stability, high hole mobility, and tunable electrochemical properties.[1] The 3,6-disubstituted carbazole (B46965) core, in particular, offers a robust and versatile scaffold for the design of efficient HTMs. This compound serves as an ideal precursor due to the high reactivity of the carbon-iodine bonds in various cross-coupling reactions, enabling the facile introduction of a wide range of functional groups to fine-tune the material's properties.[2] This allows for precise control over the highest occupied molecular orbital (HOMO) energy levels, charge transport characteristics, and overall device performance.

Synthetic Pathways

The general synthetic strategy involves a multi-step process beginning with the synthesis of the this compound precursor, followed by N-functionalization and subsequent C-C or C-N cross-coupling reactions to introduce charge-transporting moieties.

Synthesis_Pathway carbazole 9H-Carbazole diiodo This compound carbazole->diiodo Iodination n_functionalized N-functionalized 3,6-diiodocarbazole diiodo->n_functionalized N-Alkylation/Arylation htm Hole-Transporting Material n_functionalized->htm Cross-Coupling reagents1 Iodinating Agent (e.g., NIS, I₂/HIO₃) reagents2 Alkyl/Aryl Halide, Base reagents3 Aryl Boronic Acid (Suzuki) or Aryl Amine (Buchwald-Hartwig) catalyst Pd Catalyst

Caption: Synthetic scheme for HTMs from 9H-carbazole.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of 9H-carbazole.

Materials:

  • 9H-Carbazole

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 9H-carbazole (1 eq.) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add NIS (2.2 eq.) to the cooled solution in portions over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield this compound as a solid.

Protocol 2: N-Alkylation of this compound

This protocol details the introduction of an alkyl or aryl group at the 9-position of the carbazole core.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., ethyl bromide, 4-bromotoluene)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1 eq.) in DMF or THF under an inert atmosphere, add a base such as K₂CO₃ (3 eq.) or NaH (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 eq.) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-functionalized 3,6-diiodocarbazole.

Protocol 3: Synthesis of HTMs via Suzuki or Buchwald-Hartwig Cross-Coupling

This generalized protocol outlines the final step in synthesizing the target HTM. The choice of reaction depends on the desired terminal groups (aryl or amino moieties).

Materials:

  • N-functionalized 3,6-diiodocarbazole

  • Arylboronic acid or arylamine (2.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (for Buchwald-Hartwig, e.g., XPhos, RuPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the N-functionalized 3,6-diiodocarbazole (1 eq.), the arylboronic acid or arylamine (2.2 eq.), the palladium catalyst (2-5 mol%), ligand (if required), and the base (3-4 eq.).

  • Add the anhydrous solvent via syringe.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-110 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography followed by recrystallization or sublimation to yield the final hole-transporting material.

Characterization and Performance Data

The synthesized HTMs are typically characterized by a suite of analytical techniques to determine their chemical structure, purity, and physical properties. The performance of these materials is then evaluated by fabricating and testing them in perovskite solar cells.

Key Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • UV-Visible Spectroscopy: To investigate the optical absorption properties and determine the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Performance Data of Carbazole-Based HTMs in Perovskite Solar Cells

The following table summarizes the performance of several representative carbazole-based HTMs. Note that while the ideal precursor is this compound, many successful HTMs have been synthesized from the analogous 3,6-dibromo-9H-carbazole, which is also included for comparison. The performance of the well-known HTM, spiro-OMeTAD, is provided as a benchmark.

HTM CodePrecursorTd (°C, 5% weight loss)Tg (°C)HOMO (eV)PCE (%)Voc (V)Jsc (mA/cm²)FF
SGT-4053,6-Dibromo-9H-carbazole---5.2314.79[3]---
V12093,6-Dibromo-9H-carbazole440--4.93~18[4]---
V12213,6-Dibromo-9H-carbazole---4.83~17.5[4]---
V12253,6-Dibromo-9H-carbazole---4.91~17[4]---
M1143,6-Diamino-9H-carbazole derivative---17.17[5]1.05522.240.732
spiro-OMeTAD--125-5.118.07[5]1.10822.460.7262

Perovskite Solar Cell Fabrication and Characterization Workflow

The synthesized HTMs are incorporated into a standard n-i-p planar perovskite solar cell architecture for performance evaluation.

PSC_Workflow substrate FTO/ITO Substrate Cleaning etl Electron Transport Layer (ETL) Deposition (e.g., TiO₂, SnO₂) substrate->etl perovskite Perovskite Active Layer Deposition (Spin-coating) etl->perovskite htm Hole Transport Layer (HTL) Deposition (Synthesized HTM) perovskite->htm electrode Metal Electrode Deposition (e.g., Au, Ag) htm->electrode characterization Device Characterization electrode->characterization jv J-V Measurement (PCE, Voc, Jsc, FF) characterization->jv Photovoltaic Performance eqe EQE Measurement characterization->eqe Quantum Efficiency stability Stability Testing characterization->stability Durability

Caption: Workflow for PSC fabrication and testing.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of hole-transporting materials. The straightforward and adaptable synthetic routes, primarily involving N-functionalization followed by palladium-catalyzed cross-coupling reactions, allow for the rational design and fine-tuning of material properties. The resulting carbazole-based HTMs have demonstrated excellent thermal stability and electrochemical properties, leading to high power conversion efficiencies in perovskite solar cells, often comparable to or exceeding those of the state-of-the-art spiro-OMeTAD. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and develop next-generation HTMs for advanced optoelectronic applications.

References

Application Notes and Protocols for Fabricating OLEDs using 3,6-diiodo-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3,6-diiodo-9H-carbazole derivatives and their application in the fabrication of Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for researchers in the field of organic electronics.

Introduction

Carbazole (B46965) and its derivatives are a cornerstone in the development of materials for organic electronics due to their excellent charge transport properties, high thermal stability, and tunable photophysical characteristics.[1][2] Specifically, this compound serves as a versatile building block for synthesizing a wide array of functional molecules for OLEDs. The iodine atoms at the 3 and 6 positions are effective leaving groups for metal-catalyzed cross-coupling reactions, enabling the creation of complex derivatives for various roles within an OLED device, including as host materials, emitters, and hole-transporting layers.[1][3] These derivatives are instrumental in developing advanced organic electronic materials.[3]

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the direct electrophilic iodination of the carbazole core. The resulting di-iodinated product can then be further functionalized, most commonly through N-alkylation or palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, to generate a diverse library of derivatives.[1][3]

Protocol 1: Synthesis of this compound

This protocol describes a high-yield synthesis of the key intermediate, this compound.[3]

Materials:

  • 9H-carbazole (5.00 g)

  • Acetic acid (85 mL)

  • Potassium iodide (6.67 g)

  • Potassium iodate (B108269) (9.77 g)

Procedure:

  • To a solution of 9H-carbazole in acetic acid, add potassium iodide.

  • Stir the mixture and slowly add potassium iodate.

  • Heat the reaction mixture to reflux and maintain for 10 minutes.

  • Cool the mixture to room temperature, allowing a precipitate to form.

  • Filter the solid product and wash it with acetic acid (50 mL).

  • Dry the resulting pale-yellow powder to yield this compound.[3]

Protocol 2: N-Alkylation of 3,6-disubstituted-9H-carbazole (Generalized)

This generalized procedure can be adapted for the N-alkylation of 3,6-diiodo- or 3,6-dibromo-9H-carbazole.

Materials:

  • 3,6-dibromo-9H-carbazole (1 eq.)

  • Desired alkyl halide (2.2 eq.)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,2-dimethoxyethane or other suitable solvent

Procedure:

  • Combine 3,6-dibromo-9H-carbazole, the alkyl halide, and the base in a suitable solvent.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Stir for several hours until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) indicates the consumption of the starting material.[3]

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-alkylated derivative.

Protocol 3: Suzuki Cross-Coupling for 3,6-Diaryl-9-alkylcarbazoles (Generalized)

This protocol outlines a general procedure for the synthesis of 3,6-diaryl substituted carbazole derivatives via a Suzuki coupling reaction.

Materials:

  • 3,6-diiodo-9-alkylcarbazole (1 eq.)

  • Appropriate arylboronic acid (excess)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., Potassium hydroxide)

  • Solvent mixture (e.g., THF and degassed water)

Procedure:

  • In a reaction vessel, combine the 3,6-diiodo-9-alkylcarbazole, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture and stir the reaction at reflux for a specified time (e.g., 1 hour).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate work-up, which may include extraction and purification by column chromatography, to isolate the desired 3,6-diaryl substituted 9-alkylcarbazole.

OLED Device Fabrication and Performance

The fabricated this compound derivatives can be incorporated into multilayer OLEDs. The general device architecture is often fabricated on indium tin oxide (ITO)-coated glass substrates.

Protocol 4: Solution-Processed OLED Fabrication (Generalized)

This protocol describes a general method for fabricating OLEDs using spin-coating for the organic layers.

Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Solution of the carbazole derivative (emitting material) in a suitable organic solvent

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Treat the cleaned ITO surface with UV-ozone or oxygen plasma to improve the work function and promote adhesion.

  • Spin-coat a thin layer of PEDOT:PSS (typically 30-40 nm) onto the ITO substrate to act as a hole injection layer (HIL).[5][6] Anneal the substrate as required.

  • Spin-coat the emissive layer (EML) using a solution of the synthesized carbazole derivative (typically 40-80 nm thick).[5][6] Anneal the substrate to remove residual solvent.

  • Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Thermally evaporate a thin layer of LiF (approximately 1 nm) as an electron injection layer (EIL).[5][6]

  • Thermally evaporate a layer of Al (approximately 150 nm) as the cathode.[5][6]

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

Data Presentation: Performance of OLEDs based on Carbazole Derivatives

The following tables summarize the performance of various OLEDs incorporating carbazole derivatives.

Table 1: Performance of OLEDs with Carbazole Derivatives as the Emissive Layer

Emitting MaterialDevice StructureMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Emission Peak (nm)CIE CoordinatesRef.
CZ-1ITO/PEDOT:PSS/EML/LiF/Al413019.38.6492(0.16, 0.29)[5][6]
CZ-2ITO/PEDOT:PSS/EML/LiF/Al410420.29.5488(0.17, 0.30)[5][6]
BCzB-PPIITO/PEDOT/NPB/EML/TPBi/LiF/Al11364-4.43Deep-Blue(0.159, 0.080)[7]
Exciplex (m-MTDATA:Cz4FS)ITO/CuI/m-MTDATA:Cz4FS/TSPO1/TPBI/Ca/Al24700125.3-(0.22, 0.46)[8]

Table 2: Performance of Phosphorescent OLEDs with Carbazole Derivatives as Host Materials

Host MaterialEmitter (doping %)Device StructureMax. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. EQE (%)Ref.
H2FIrpic (15%)Not specified24.923.910.3[4]
H2Ir(ppy)₃ (10%)Not specified34.133.99.4[4]

Table 3: Properties of Carbazole Derivatives for OLEDs

CompoundHOMO (eV)LUMO (eV)Thermal Decomposition Temp. (T_d, °C)Glass Transition Temp. (T_g, °C)Ref.
H1--361127[4]
H2--386139[4]
E21-5.49-2.1343688[1]
E22-5.29-1.89440-[1]
E23-5.25-2.21387-[1]
E24-5.57-3.26285110[1]
E25-4.94-2.13413119[1]

Visualizations

The following diagrams illustrate the key workflows in the synthesis and fabrication processes.

Synthesis_Workflow Carbazole 9H-Carbazole Iodination Direct Iodination (KI, KIO₃, Acetic Acid) Carbazole->Iodination DiiodoCarbazole This compound Iodination->DiiodoCarbazole N_Alkylation N-Alkylation (Alkyl Halide, Base) DiiodoCarbazole->N_Alkylation Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) DiiodoCarbazole->Cross_Coupling N_Alkyl_Diiodo 3,6-diiodo-9-alkylcarbazole N_Alkylation->N_Alkyl_Diiodo N_Alkyl_Diiodo->Cross_Coupling Functional_Derivative Functional Carbazole Derivative Cross_Coupling->Functional_Derivative

Caption: Synthetic pathways for functional carbazole derivatives.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps ITO_Substrate ITO-Coated Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Spin_HIL Spin-Coat PEDOT:PSS (HIL) UV_Ozone->Spin_HIL Spin_EML Spin-Coat Carbazole Derivative (EML) Spin_HIL->Spin_EML Evap_EIL Thermal Evaporation of LiF (EIL) Spin_EML->Evap_EIL Evap_Cathode Thermal Evaporation of Al (Cathode) Evap_EIL->Evap_Cathode Encapsulation Device Encapsulation Evap_Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for solution-processed OLED fabrication.

References

The Pivotal Role of Carbazole Derivatives in Enhancing Perovskite Solar Cell Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole-based derivatives have emerged as a highly promising class of hole-transporting materials (HTMs) in the rapidly advancing field of perovskite solar cells (PSCs). Their inherent advantages, including excellent hole mobility, high thermal and electrochemical stability, and tunable optoelectronic properties through facile functionalization, have positioned them as viable alternatives to the commonly used but expensive spiro-OMeTAD.[1][2] This document provides detailed application notes on the role of carbazole (B46965) derivatives in PSCs, summarizing key performance data and offering standardized protocols for their synthesis, device fabrication, and characterization. These guidelines are intended for researchers and scientists in the fields of materials science, chemistry, and renewable energy, as well as professionals in drug development exploring photoactive compounds.

Application Notes

Carbazole derivatives function as a crucial component in the PSC architecture, facilitating the efficient extraction and transport of holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. This selective charge transport is paramount for minimizing recombination losses and achieving high power conversion efficiencies (PCEs).[3][4] The molecular engineering of carbazole-based HTMs offers a versatile platform to optimize the performance of PSCs.

Key Molecular Design Strategies:

  • Donor-Acceptor (D-A) Architecture: Introducing electron-withdrawing groups (acceptors) to the carbazole donor core can modulate the material's energy levels for better alignment with the perovskite's valence band, enhancing hole injection.[5]

  • π-Extension and Isomeric Linkers: Extending the π-conjugated system of the carbazole core or altering the linking positions of functional groups can significantly impact the material's charge transport properties and film-forming capabilities.[6][7]

  • Branched and Star-Shaped Structures: Multi-armed or branched molecules based on a central core with several carbazole-based periphery arms can influence hole mobility and conductivity.[8][9]

  • Self-Assembled Monolayers (SAMs): Carbazole-functionalized SAMs can act as efficient hole-selective contacts, passivating defects at the perovskite interface and reducing non-radiative recombination.[3]

Impact on Perovskite Solar Cell Performance:

The use of carbazole derivatives as HTMs has led to significant improvements in PSC performance, with reported PCEs exceeding 20%.[5] These materials contribute to enhanced open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For instance, the D-A type carbazole derivative KZRD has demonstrated a high PCE of 20.40% by promoting efficient hole transport and passivating defects at the perovskite/HTM interface.[5] Furthermore, tetraphenylethylene (B103901) (TPE)-centered HTMs with 2,7-substituted carbazole derivatives have achieved PCEs up to 16.74%, outperforming the standard spiro-OMeTAD under similar conditions.[10]

Quantitative Data Summary

The following table summarizes the performance parameters of perovskite solar cells incorporating various carbazole-based hole-transporting materials.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF)Reference
KZRD 20.40Not specifiedNot specifiedNot specified[5]
V1209, V1221, V1225 ~18Not specifiedNot specifiedNot specified[6][7]
SGT-405 14.79Not specifiedNot specifiedNot specified[8]
TPE-based (2,7-carbazole) 16.74Not specifiedNot specifiedNot specified[10]
M114 17.17Not specifiedNot specifiedNot specified[11]
EPC (undoped) 13.11Not specifiedNot specifiedNot specified[12]
MeO-2PACz and 2PACz up to 20%Not specifiedNot specifiedNot specified[3]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of carbazole-based HTMs, fabrication of perovskite solar cells, and characterization of the devices.

Protocol 1: Synthesis of a Carbazole-Based Hole-Transporting Material (Illustrative Example: Buchwald-Hartwig Amination)

This protocol describes a common synthetic route for coupling carbazole moieties with other aromatic groups.

Materials:

  • 3,6-Dibromo-9-alkyl-9H-carbazole

  • Aryl amine (e.g., N-(4-methoxyphenyl)aniline)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Ligand (if required)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene (B28343)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a Schlenk flask, add 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent), the aryl amine (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (typically 110 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired carbazole-based HTM.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Fabrication of a Mesoporous Perovskite Solar Cell

This protocol outlines the steps for fabricating a standard n-i-p mesoporous perovskite solar cell architecture using a carbazole-based HTM.

Materials:

  • FTO-coated glass substrates

  • Cleaning agents: detergent, deionized water, acetone, isopropanol (B130326)

  • Compact TiO₂ precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate))

  • Mesoporous TiO₂ paste

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Carbazole-based HTM solution in chlorobenzene (B131634) (with additives like Li-TFSI and tBP, if required)

  • Gold or silver for the back contact

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Compact TiO₂ (c-TiO₂) Layer: Deposit a compact TiO₂ layer onto the FTO substrate by spin-coating the precursor solution, followed by annealing at 450-500 °C for 30-60 minutes.

  • Mesoporous TiO₂ (m-TiO₂) Layer: Spin-coat the mesoporous TiO₂ paste onto the c-TiO₂ layer and anneal at 450-500 °C for 30 minutes.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A two-step process involving an anti-solvent dripping step (e.g., chlorobenzene) during spinning is often used to promote uniform crystallization. Anneal the perovskite film at 100-150 °C for 10-60 minutes.

  • Hole-Transporting Layer (HTL) Deposition: Spin-coat the carbazole-based HTM solution onto the perovskite layer.

  • Back Contact Deposition: Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Protocol 3: Characterization of Perovskite Solar Cells

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter for current-voltage (J-V) measurements

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

  • Scanning Electron Microscope (SEM)

  • Electrochemical Impedance Spectroscopy (EIS) setup

Procedures:

  • Current-Voltage (J-V) Characteristics:

    • Measure the J-V curves of the fabricated PSCs under simulated AM 1.5G solar illumination.

    • Extract key photovoltaic parameters: PCE, Voc, Jsc, and FF.

  • Incident Photon-to-Current Conversion Efficiency (IPCE):

    • Measure the IPCE spectrum to determine the quantum efficiency of the device at different wavelengths.

  • Morphology Characterization:

    • Use SEM to visualize the cross-section of the device and assess the morphology and thickness of each layer.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark or under illumination to study the charge transport and recombination dynamics within the solar cell.

Visualizations

G Figure 1: General Molecular Design of Carbazole-Based HTMs cluster_core Carbazole Core cluster_functionalization Functionalization Strategies Core Carbazole Moiety Donor Electron-Donating Groups (e.g., Methoxy, Alkyl) Core->Donor Enhance hole mobility Acceptor Electron-Withdrawing Groups (e.g., Cyano, Rhodanine) Core->Acceptor Tune energy levels Pi_Linker π-Conjugated Linkers (e.g., Thiophene, Phenyl) Core->Pi_Linker Extend conjugation Anchoring Anchoring Groups for SAMs (e.g., Carboxylic Acid, Phosphonic Acid) Pi_Linker->Anchoring For surface binding G Figure 2: Workflow for Perovskite Solar Cell Fabrication Start FTO Substrate Cleaning cTiO2 Compact TiO₂ Deposition Start->cTiO2 mTiO2 Mesoporous TiO₂ Deposition cTiO2->mTiO2 Perovskite Perovskite Layer Formation mTiO2->Perovskite HTM Carbazole HTM Deposition Perovskite->HTM Electrode Metal Electrode Evaporation HTM->Electrode End Device Characterization Electrode->End G Figure 3: Charge Transfer Pathway in a PSC with Carbazole HTM cluster_process Charge Dynamics Perovskite Perovskite Absorber HTM Carbazole HTM Perovskite->HTM h⁺ Exciton Exciton Generation (e⁻/h⁺ pair) Electrode Anode (e.g., Gold) HTM->Electrode h⁺ Photon Photon Absorption Photon->Perovskite Hole_Injection Hole Injection Hole_Transport Hole Transport Hole_Collection Hole Collection

References

Synthesis of Conductive Polymers from 3,6-Diiodo-9H-carbazole Monomer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of conductive polymers derived from the 3,6-diiodo-9H-carbazole monomer. The methodologies outlined below are based on established chemical and electrochemical polymerization techniques, offering a foundation for the development of novel materials for applications in organic electronics, biosensing, and drug delivery systems.

Introduction

Carbazole-based conductive polymers are a significant class of materials due to their excellent thermal stability, photo- and electroactive properties, and hole-transporting capabilities.[1] The 3,6-disubstituted carbazole (B46965) backbone, in particular, allows for the formation of highly conjugated polymers with tunable electronic properties.[2] The use of this compound as a monomer provides a versatile platform for synthesizing these polymers through various cross-coupling reactions, with the iodine atoms serving as efficient leaving groups.[3] These polymers are finding increasing applications in diverse fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as active components in biosensors and controlled drug release systems.[4][5]

Synthesis of this compound Monomer

A common and high-yielding method for the synthesis of this compound is the direct electrophilic iodination of 9H-carbazole.[3][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 9H-Carbazole

  • Potassium Iodide (KI)

  • Potassium Iodate (B108269) (KIO₃)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 9H-carbazole in glacial acetic acid.

  • To the stirred solution, add potassium iodide (KI).

  • Slowly add potassium iodate (KIO₃) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 10 minutes.[6]

  • Cool the mixture to room temperature, which will cause a precipitate to form.[3]

  • Filter the solid product and wash it with a small amount of cold acetic acid.

  • Dry the resulting pale-yellow powder to obtain this compound.

Quantitative Data for Monomer Synthesis:

Starting MaterialReagentsSolventReaction ConditionsYield (%)Melting Point (°C)
9H-CarbazoleKI, KIO₃Acetic AcidReflux, 10 min~96208-211

Data sourced from literature reports.[6]

monomer_synthesis carbazole 9H-Carbazole reaction Reflux 10 min carbazole->reaction 1. reagents KI, KIO₃ Acetic Acid reagents->reaction 2. product This compound reaction->product Yield: ~96%

Caption: Synthetic scheme for this compound.

Polymerization Methodologies

The this compound monomer can be polymerized through several methods, with Suzuki-Miyaura cross-coupling and electrochemical polymerization being the most common.

Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers.[7] This method typically involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base. For the polymerization of this compound, it would be reacted with a suitable aromatic diboronic ester. To improve solubility, the carbazole nitrogen is often alkylated prior to polymerization.[7]

Experimental Protocol: Suzuki-Miyaura Polymerization of N-alkyl-3,6-diiodo-carbazole

Materials:

  • N-alkyl-3,6-diiodo-carbazole

  • Aromatic diboronic ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, THF, DMF)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add N-alkyl-3,6-diiodo-carbazole, the aromatic diboronic ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • In a separate vessel, dissolve the palladium catalyst in the degassed solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours under an inert atmosphere.

  • Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727) or acetone.

  • Filter the polymer and wash it with the non-solvent to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Quantitative Data for Poly(3,6-carbazole) Derivatives via Suzuki Coupling:

MonomersCatalystBaseSolventMn (kDa)PDI
N-octyl-3,6-dibromocarbazole + Diboronic EsterPd(PPh₃)₄K₂CO₃Toluene/H₂O10-301.5-2.5
AB-type Monomer (bromo-boronic ester of carbazole)[Pd(PtBu₃)₂]K₂CO₃THF/H₂O5-201.3-1.8

Note: Data is for analogous poly(3,6-carbazole) systems as specific data for the diiodo-monomer is limited. Mn = Number-average molecular weight, PDI = Polydispersity Index.[7][8]

suzuki_polymerization monomer N-alkyl-3,6-diiodo-carbazole + Aromatic Diboronic Ester reaction Polymerization (Heat, Inert Atmosphere) monomer->reaction catalyst Pd Catalyst Base catalyst->reaction polymer Poly(3,6-carbazole) Derivative reaction->polymer purification Precipitation & Washing polymer->purification final_product Purified Conductive Polymer purification->final_product

Caption: Workflow for Suzuki-Miyaura polymerization.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique to directly deposit a conductive polymer film onto an electrode surface.[2] This method offers excellent control over the film thickness and morphology.

Experimental Protocol: Electrochemical Polymerization of this compound

Materials:

  • This compound

  • Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in Acetonitrile (ACN) or Dichloromethane (DCM))

  • Three-electrode electrochemical cell (Working electrode: e.g., ITO-coated glass, platinum, or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl or Ag/Ag⁺)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a solution of the this compound monomer in the electrolyte solution.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for at least 15 minutes.

  • Perform electropolymerization by applying a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic) to the working electrode. The potential range should be chosen to encompass the oxidation potential of the monomer.

  • A polymer film will gradually deposit on the surface of the working electrode.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The polymer film can then be characterized electrochemically in a monomer-free electrolyte solution.

Typical Electrochemical Data:

MonomerSolventSupporting ElectrolytePolymerization MethodOxidation Potential (V vs. Ag/Ag⁺)
Carbazole DerivativesACN or DCM0.1 M TBAPCyclic Voltammetry0.8 - 1.2

Note: The exact oxidation potential will depend on the specific N-substituent on the carbazole and the solvent system.

Characterization of the Conductive Polymers

The synthesized polymers should be characterized to determine their structural, thermal, optical, and electrical properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): To determine glass transition temperatures (Tg).

  • Optical and Electrochemical Properties:

    • UV-Vis Spectroscopy: To study the electronic absorption properties and determine the optical bandgap.

    • Photoluminescence (PL) Spectroscopy: To investigate the emission properties.

    • Cyclic Voltammetry (CV): To determine the electrochemical bandgap and study the redox behavior of the polymer.

  • Conductivity Measurement:

    • Four-point probe or two-point probe method: To measure the electrical conductivity of the polymer films.

Applications

Polymers derived from this compound are promising materials for a range of applications relevant to researchers and drug development professionals.

  • Biosensors: The conductive nature of these polymers makes them excellent candidates for the development of electrochemical biosensors. They can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to detect specific biological molecules. The change in the polymer's electrical properties upon binding of the target analyte can be used for sensitive and selective detection.[2]

  • Drug Delivery: These polymers can be designed to respond to electrical stimuli, enabling the controlled release of encapsulated drugs. By applying an electrical potential, the polymer matrix can undergo a change in its structure, leading to the release of the therapeutic agent. This allows for on-demand and localized drug delivery, which can improve therapeutic efficacy and reduce side effects.[5]

  • Organic Electronics: The semiconducting properties of polycarbazoles are utilized in the fabrication of organic electronic devices such as OLEDs and OPVs. Their high hole mobility makes them suitable for use as hole-transport layers in these devices.[9]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes & Protocols: Functionalization of 3,6-Diiodo-9H-carbazole for High-Performance Chemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole (B46965) and its derivatives represent a vital class of electron-rich heterocyclic compounds, renowned for their rigid structure and favorable photophysical properties.[1][2] Among them, 3,6-diiodo-9H-carbazole serves as an exceptionally versatile building block for the synthesis of advanced materials, particularly in the realm of chemical sensors.[1] The iodine atoms at the 3 and 6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the symmetric introduction of a wide array of functional moieties.[1] This symmetric functionalization is critical for tuning the electronic properties and creating specific binding sites for target analytes.

These functionalized carbazole derivatives are frequently employed as fluorescent chemosensors. Their electron-rich nature makes them highly sensitive to electron-deficient analytes, such as nitroaromatic compounds (found in explosives) or metal ions, often resulting in a significant quenching of their fluorescence upon binding.[2][3] This "turn-off" sensing mechanism, typically driven by Photoinduced Electron Transfer (PET), provides a highly sensitive and selective method for detection.

This document provides detailed protocols for the synthesis and functionalization of the this compound core and its application in fluorescent chemical sensing.

Core Synthetic and Functionalization Workflows

The development of a carbazole-based sensor begins with the synthesis of the di-iodinated core, followed by functionalization at the nitrogen (N-9) and the iodine-bearing carbons (C-3, C-6). N-alkylation is typically performed first to enhance solubility in organic solvents and prevent interference of the N-H proton in subsequent reactions. The key step is the palladium-catalyzed cross-coupling reaction at the C-3 and C-6 positions to attach the desired sensing units or extend the molecule's π-conjugation.

Caption: General workflow for sensor synthesis.

Signaling Pathway: Fluorescence Quenching

The most common sensing mechanism for electron-rich carbazole sensors when detecting electron-deficient analytes is Photoinduced Electron Transfer (PET). Upon excitation by UV light, the carbazole fluorophore is promoted to its excited state. In the absence of an analyte, it returns to the ground state by emitting a photon (fluorescence). When an electron-deficient analyte is present and bound to the sensor, the excited electron from the fluorophore is transferred to the analyte. This non-radiative decay pathway effectively quenches the fluorescence.

G cluster_0 No Analyte Present cluster_1 Analyte Present fluorophore Carbazole Fluorophore (S₀) excited_state Excited State (S₁) fluorophore->excited_state Excitation (hν) excited_state->fluorophore Fluorescence pet_state Charge-Separated State [Sensor⁺-Analyte⁻] analyte Electron-Deficient Analyte (Quencher) complex [Sensor-Analyte] Complex complex->pet_state Excitation (hν) + PET pet_state->complex Non-Radiative Decay (Heat)

Caption: Photoinduced Electron Transfer (PET) mechanism.

Quantitative Sensor Performance Data

The performance of chemical sensors derived from the carbazole scaffold is evaluated based on several key metrics, including selectivity, sensitivity (often expressed as the Stern-Volmer constant, Ksv), and the limit of detection (LOD). The table below summarizes representative performance data for carbazole-based fluorescent sensors targeting various analytes.

Sensor Derivative ClassTarget AnalyteSensing MechanismLimit of Detection (LOD)Stern-Volmer Constant (Ksv)Reference
Carbazole CorePicric AcidFluorescence QuenchingNot Reported1.2 x 10⁴ M⁻¹[4][5]
Carbazole-Pyridinium w/ Boronic AcidGlucoseAggregation-Induced Emission5.9 x 10⁻⁷ MNot Applicable[6]
9-ethyl-9H-carbazole w/ di-2-picolylamineCu²⁺Fluorescence QuenchingNot ReportedNot Reported[2]
Metal-Organic Framework w/ Carbazole LigandNitrofuransFluorescence Quenching1.18 µM1.05 x 10⁴ M⁻¹[7]

Note: The data presented are for sensors based on the general carbazole framework and serve as representative examples of the performance achievable with this class of compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the direct electrophilic iodination of the carbazole core.

Materials:

  • 9H-Carbazole (1.0 eq.)

  • Potassium Iodide (KI) (1.3 eq.)

  • Potassium Iodate (B108269) (KIO₃) (1.5 eq.)

  • Glacial Acetic Acid

  • Standard reaction flask with reflux condenser and magnetic stirring

Procedure:

  • To a solution of 9H-carbazole (e.g., 5.00 g, 30.0 mmol) in glacial acetic acid (85 mL), add potassium iodide (6.67 g, 40.2 mmol).

  • Stir the mixture to ensure homogeneity.

  • Slowly add potassium iodate (9.77 g, 45.6 mmol) to the stirring mixture.

  • Heat the reaction mixture to reflux (~118°C) and maintain for 10-15 minutes. The solution will become deeply colored.

  • Cool the mixture to room temperature. A precipitate will form.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with fresh acetic acid (50 mL).

  • Dry the resulting pale-yellow powder in a vacuum oven to yield this compound.

Protocol 2: Generalized N-Alkylation of this compound

This protocol adds an alkyl chain to the carbazole nitrogen to improve solubility and prevent N-H reactivity.

Materials:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., 1-bromooctane) (2.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • 1,2-Dimethoxyethane (DME) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine this compound, the desired alkyl halide, and anhydrous K₂CO₃ in a round-bottom flask equipped with a reflux condenser.

  • Add the solvent (e.g., DME) and place the mixture under an inert atmosphere.

  • Heat the mixture to reflux (e.g., 85°C for DME) and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) or recrystallization to obtain the pure 9-alkyl-3,6-diiodo-9H-carbazole.[8]

Protocol 3: Generalized Suzuki-Miyaura Cross-Coupling[8]

This protocol attaches aryl groups (the sensing moieties) to the 3 and 6 positions of the carbazole core.

Materials:

  • 9-Alkyl-3,6-diiodo-9H-carbazole (1.0 eq.)

  • Arylboronic Acid (2.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • 2M Aqueous Potassium Carbonate (K₂CO₃) solution (7.5 eq.)

  • Solvent mixture (e.g., 2:1 DME/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve 9-alkyl-3,6-diiodo-9H-carbazole, the arylboronic acid, and the Pd(PPh₃)₄ catalyst in the DME/water solvent mixture.

  • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add the 2M K₂CO₃ solution.

  • Heat the reaction mixture to 80-90°C under the inert atmosphere and stir vigorously for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the final functionalized sensor molecule.

Caption: Catalytic cycle for Suzuki cross-coupling.

Protocol 4: General Fluorescence Sensing Assay[9]

This protocol outlines the steps to measure the sensor's response to a target analyte using fluorescence spectroscopy.

Materials:

  • Stock solution of the functionalized carbazole sensor in a suitable solvent (e.g., 1.0 x 10⁻³ M in Acetone or Ethanol).

  • Stock solution of the analyte (quencher) (e.g., 1.0 x 10⁻² M in the same solvent).

  • High-purity solvent for dilutions.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the sensor by diluting the stock solution to a final concentration of ~1.0 x 10⁻⁵ M.

  • Record the initial fluorescence emission spectrum of the sensor working solution. Excite the solution at its absorption maximum (λ_max) and record the emission over an appropriate wavelength range.

  • Perform a titration experiment: a. To the cuvette containing the sensor solution, add small, incremental aliquots of the analyte stock solution. b. After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. c. Record the fluorescence emission spectrum after each addition.

  • Observe the change in fluorescence intensity at the emission maximum as a function of analyte concentration. A decrease in intensity indicates fluorescence quenching.

  • Analyze the data by plotting F₀/F versus analyte concentration (a Stern-Volmer plot), where F₀ is the initial fluorescence intensity and F is the intensity at a given analyte concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which is a measure of sensor sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-diiodo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 3,6-diiodo-9H-carbazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported high-yield method is the direct electrophilic iodination of 9H-carbazole using potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in glacial acetic acid.[1][2] This method, adapted from a Tucker iodination, is known for its exceptional yield, often reaching up to 96%.[2]

Q2: What is the role of potassium iodide and potassium iodate in the reaction?

A2: In the acidic medium of acetic acid, potassium iodide (KI) and potassium iodate (KIO₃) react to generate molecular iodine (in situ), which then acts as the electrophile for the iodination of the carbazole (B46965) ring.

Q3: Are there alternative iodinating agents for this synthesis?

A3: Yes, other iodinating agents can be used, although they may not provide yields as high as the KI/KIO₃ method. Some alternatives include N-Iodosuccinimide (NIS) in tetrahydrofuran (B95107) with a sulfuric acid catalyst and Barluenga's reagent (IPy₂BF₄) with a copper catalyst.[3][4]

Q4: How can I purify the final this compound product?

A4: The crude product, which precipitates from the reaction mixture upon cooling, can be purified by filtering the solid and washing it with acetic acid to remove unreacted starting materials and inorganic salts.[1][2] Further purification can be achieved by recrystallization from a suitable solvent like chloroform.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient heating.1. Ensure the reaction mixture is refluxed for the specified time (e.g., 10 minutes) to drive the reaction to completion.[1][2] 2. Use high-purity 9H-carbazole, potassium iodide, and potassium iodate. 3. Maintain a gentle reflux throughout the heating period.
Formation of Mono-iodinated or Other Byproducts 1. Incorrect stoichiometry of reagents. 2. Reaction time is too short.1. Carefully measure and use the correct molar ratios of potassium iodide and potassium iodate relative to 9H-carbazole as specified in the protocol. 2. Ensure the reaction is allowed to proceed for the full recommended duration to favor di-substitution.
Product is Difficult to Filter 1. The precipitate is too fine.1. Allow the reaction mixture to cool slowly to room temperature to encourage the formation of larger crystals, which are easier to filter.
Colored Impurities in the Final Product 1. Presence of residual iodine. 2. Side reactions.1. Wash the filtered product thoroughly with acetic acid.[1][2] 2. If color persists after washing, consider recrystallization as an additional purification step.

High-Yield Experimental Protocol

This protocol is adapted from a known high-yield Tucker iodination method.[1][2]

Materials:

  • 9H-carbazole (5.00 g)

  • Potassium iodide (6.67 g)

  • Potassium iodate (9.77 g)

  • Glacial acetic acid (85 mL)

Procedure:

  • To a solution of 9H-carbazole in glacial acetic acid in a round-bottom flask, add potassium iodide.

  • Stir the mixture and slowly add potassium iodate.

  • Heat the reaction mixture to reflux and maintain for 10 minutes.

  • Cool the mixture to room temperature, allowing a precipitate to form.

  • Filter the solid product and wash it with 50 mL of acetic acid.

  • Dry the resulting pale-yellow powder to yield this compound.

Quantitative Data Summary

MethodIodinating AgentsSolventTemperatureTimeYieldReference
Direct IodinationKI / KIO₃Acetic AcidReflux10 min96%[2]

Visual Guides

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 9H-carbazole in Acetic Acid B Add Potassium Iodide A->B C Add Potassium Iodate B->C D Heat to Reflux (10 min) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Acetic Acid F->G H Dry the Product G->H I This compound H->I Troubleshooting_Logic Start Low Yield or Impure Product? Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Incorrect Stoichiometry? Check_Time_Temp Confirm Reaction Time & Temperature Start->Check_Time_Temp Incorrect Conditions? Improve_Purification Enhance Purification Start->Improve_Purification Purification Issue? Adjust_Conditions Adjust Reaction Conditions Check_Stoichiometry->Adjust_Conditions Check_Time_Temp->Adjust_Conditions Recrystallize Consider Recrystallization Improve_Purification->Recrystallize Thorough_Washing Ensure Thorough Washing Improve_Purification->Thorough_Washing End High-Purity Product Recrystallize->End Adjust_Conditions->End Thorough_Washing->End

References

troubleshooting side reactions during the iodination of carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of carbazole (B46965).

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My iodination reaction shows very low or no conversion of the starting carbazole. What are the possible causes and solutions?

A: Low or no conversion in carbazole iodination can stem from several factors related to the reagents and reaction conditions.

  • Inactive Iodinating Agent: N-Iodosuccinimide (NIS) can decompose over time, especially when exposed to light and moisture. Ensure you are using a fresh or properly stored batch of NIS. If using molecular iodine (I₂), the oxidizing agent (e.g., periodic acid, potassium iodate) is crucial for generating the active electrophilic iodine species. Verify the quality and stoichiometry of your oxidizing agent.[1]

  • Insufficient Activation: The electrophilicity of the iodine source may be too low. For less reactive carbazole derivatives, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can enhance the reaction rate.[2][3]

  • Low Reaction Temperature: While many iodination reactions proceed at room temperature, some may require gentle heating to initiate. Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature to avoid the formation of side products.

Issue 2: Formation of Multiple Iodinated Products (Over-iodination)

Q: My reaction is producing a mixture of mono-, di-, and even tri-iodinated carbazoles instead of the desired mono-iodinated product. How can I improve the selectivity?

A: Over-iodination is a common challenge due to the high reactivity of the carbazole ring. The introduction of the first iodine atom does not sufficiently deactivate the ring to prevent further substitution. Here are some strategies to favor mono-iodination:

  • Stoichiometric Control: Carefully control the molar ratio of the iodinating agent to the carbazole. Using a 1:1 or even slightly less than stoichiometric amount of the iodinating agent is critical. Adding the iodinating agent portion-wise over a period can also help maintain a low concentration and reduce the likelihood of multiple substitutions.

  • Reaction Time and Temperature: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of poly-iodinated products. Running the reaction at a lower temperature can also help to improve selectivity.

  • Choice of Reagent: Milder iodinating agents can provide better selectivity. If you are using a highly reactive system, consider switching to a less aggressive reagent.

Issue 3: Poor Regioselectivity (Mixture of Isomers)

Q: I am obtaining a mixture of iodinated carbazole isomers (e.g., 1-iodo, 3-iodo). How can I control the position of iodination?

A: The electronic properties of the carbazole nucleus dictate the regioselectivity of electrophilic substitution. The positions C-3, C-6, C-1, and C-8 are the most reactive, in that order.

  • Reaction Conditions: The choice of solvent and temperature can influence the isomer distribution. It is advisable to perform small-scale screening experiments with different solvents to optimize for the desired isomer.

  • Steric Hindrance: The use of bulky N-substituents on the carbazole nitrogen can sterically hinder the C-1 and C-8 positions, thereby favoring substitution at the C-3 and C-6 positions.

  • Protecting Groups: In some cases, the introduction of a directing group at a specific position can control the regioselectivity of subsequent iodination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the iodination of carbazole?

A1: Besides over-iodination and isomeric mixtures, other side products can form depending on the reagents and conditions. With certain copper-catalyzed reactions, the formation of 2,2'-diiodobiphenyl (B1330377) and unreacted 9H-carbazole has been observed. Tar-like materials can also be produced, especially with highly activated carbazoles or under harsh reaction conditions, due to oxidation of the electron-rich carbazole ring.

Q2: How can I purify my iodinated carbazole product and separate isomers?

A2: Purification of iodinated carbazoles typically involves the following techniques:

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water or dichloromethane, to find the optimal conditions for your specific product.[1][4]

  • Column Chromatography: For separating isomers with different polarities, column chromatography on silica (B1680970) gel is a standard method. A range of solvent systems, typically hexane/ethyl acetate (B1210297) or dichloromethane/hexane, can be employed.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers with very similar polarities, preparative HPLC can be used.[5][6]

Q3: What is the general mechanism for the electrophilic iodination of carbazole?

A3: The reaction proceeds via a typical electrophilic aromatic substitution mechanism. First, a potent electrophilic iodine species (I+) is generated from the iodinating agent (e.g., I₂ with an oxidizing agent, or NIS with an acid catalyst). The π-electrons of the carbazole ring attack the electrophilic iodine to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated carbazole.[7]

Data Presentation

Table 1: Comparison of Iodination Methods for Carbazole

MethodIodinating AgentOxidizing AgentSolventTypical Product(s)Reported YieldReference
Tucker IodinationKIKIO₃Acetic Acid3,6-diiodo-9H-carbazole~96%[8],[9]
NIS IodinationNIS-DMF3,6-dibromo-9H-carbazole*Quantitative[10]
NIS/Acid CatalysisNISTFA (catalyst)AcetonitrileMono-iodinated productsHigh[2],

*Note: This entry describes a bromination reaction with NBS, which is analogous to iodination with NIS and illustrates a high-yield protocol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Tucker iodination method.[8][9]

Materials:

  • 9H-Carbazole (5.00 g, 30.43 mmol)

  • Potassium Iodide (KI) (6.67 g, 40.17 mmol)

  • Potassium Iodate (B108269) (KIO₃) (9.77 g, 45.65 mmol)

  • Glacial Acetic Acid (85 mL)

  • Standard reflux apparatus

  • Filtration setup

Procedure:

  • To a solution of 9H-carbazole (5.00 g) in acetic acid (85 mL) in a round-bottom flask, add potassium iodide (6.67 g).

  • Stir the mixture and slowly add potassium iodate (9.77 g).

  • Heat the reaction mixture to reflux and maintain for 10 minutes.

  • Cool the mixture to room temperature, which should result in the formation of a precipitate.

  • Filter the solid product and wash it with acetic acid (50 mL).

  • Dry the resulting pale-yellow powder to yield this compound.

Expected Outcome:

  • Yield: Approximately 96% (11.94 g)[8][9]

  • Melting Point: 208–211°C[8]

Protocol 2: Synthesis of 3-Iodo-9H-carbazole

This protocol outlines a method for the mono-iodination of carbazole.[4]

Materials:

  • 9H-carbazole (5.57 g, 33.3 mmol)

  • Potassium iodide (KI) (3.68 g, 22.2 mmol)

  • Potassium iodate (KIO₃) (3.57 g, 16.7 mmol)

  • Glacial acetic acid (AcOH) (92 mL)

  • Deionized water (500 mL)

  • Dichloromethane (DCM) for recrystallization

Procedure:

  • Follow the general procedure for the synthesis of this compound, but with the adjusted stoichiometry of reagents as listed above to favor mono-iodination.

  • After cooling the reaction, pour the mixture into 500 mL of deionized water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from dichloromethane.

Visualizations

Electrophilic_Iodination_of_Carbazole cluster_generation Step 1: Generation of Electrophile cluster_substitution Step 2: Electrophilic Aromatic Substitution I2 I2 I_plus Electrophilic Iodine (I+) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., KIO3, HIO4) Oxidant->I_plus Sigma_Complex Sigma_Complex I_plus->Sigma_Complex Carbazole Carbazole->Sigma_Complex Attack by π-electrons Iodinated_Carbazole Sigma_Complex->Iodinated_Carbazole Deprotonation H_plus H_plus Sigma_Complex->H_plus

Caption: Mechanism of Electrophilic Iodination of Carbazole.

Troubleshooting_Workflow Start Start Iodination Reaction Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? Check_Conversion->Check_Selectivity No Check_Reagents Check Reagent Activity & Stoichiometry Check_Conversion->Check_Reagents Yes End Successful Iodination Check_Selectivity->End Good Over_Iodination Control Stoichiometry & Reaction Time/Temp Check_Selectivity->Over_Iodination Over-iodination Isomer_Mixture Modify Solvent/Sterics (N-substitution) Check_Selectivity->Isomer_Mixture Isomer Mixture Increase_Activation Increase Activation (Add Acid/Heat) Check_Reagents->Increase_Activation Increase_Activation->Start Over_Iodination->Start Isomer_Mixture->Start

Caption: Troubleshooting Workflow for Carbazole Iodination.

References

improving the solubility of carbazole derivatives for device fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbazole (B46965) derivatives. Here, you will find information on improving solubility, experimental protocols, and solutions to common issues encountered during device fabrication.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges faced when working with carbazole derivatives, providing practical solutions and troubleshooting steps.

Solubility and Solution Preparation

Q1: My carbazole derivative is not dissolving in the chosen solvent. What should I do?

A1: Poor solubility is a common issue. Here are several steps you can take to address this:

  • Solvent Selection: Carbazole derivatives are generally more soluble in non-polar organic solvents due to their aromatic nature. Good starting points for solvent screening include toluene, chloroform, chlorobenzene, and tetrahydrofuran (B95107) (THF). For more polar carbazole derivatives (e.g., those with hydroxyl or amino groups), you might test moderately polar solvents like acetone (B3395972) or ethyl acetate.

  • Gentle Heating: Carefully warming the solvent can significantly increase the solubility of many organic compounds. A water bath set to 40-60°C is a controlled way to do this. However, be mindful of the solvent's boiling point and the thermal stability of your specific carbazole derivative.

  • Sonication: Using an ultrasonic bath can help break down aggregates of solid particles and aid in dissolution.

  • Increase Solvent Volume: The concentration of your solution might be too high. Try reducing the concentration by adding more solvent.

  • Co-solvent System: Employing a mixture of solvents can be effective. A "good" solvent that readily dissolves the carbazole derivative can be mixed with a co-solvent to modulate properties like evaporation rate, which is crucial for thin film formation.

Q2: The solution of my carbazole derivative is cloudy or hazy. What does this indicate and how can I fix it?

A2: A cloudy or hazy appearance typically indicates incomplete dissolution or the presence of suspended particles or aggregates.

  • Filtering: Before use, especially for applications like spin coating or inkjet printing, filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size). This will remove undissolved particles and aggregates that can lead to defects in thin films.

  • Check for Purity: Impurities in the carbazole derivative can affect its solubility. If possible, verify the purity of your material using techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).

Q3: After dissolving my carbazole derivative with heating, it precipitates out of the solution upon cooling. How can I prevent this?

A3: This phenomenon, known as recrystallization or precipitation, occurs when a supersaturated solution is formed.

  • Work with Warm Solutions: For some processes, it may be possible to work with a warm solution, provided the experimental setup allows for it and the elevated temperature does not negatively impact the subsequent steps.

  • Optimize Concentration: You may be exceeding the solubility limit of the compound at room temperature. Try preparing a slightly less concentrated solution.

  • Co-solvents: Adding a co-solvent in which the carbazole derivative has higher solubility can help to keep it in solution as it cools.

Thin Film Deposition and Device Fabrication

Q4: I'm observing defects like pinholes or aggregation in my spin-coated carbazole derivative films. What are the likely causes and solutions?

A4: Film quality is critical for device performance. Here’s how to troubleshoot common spin-coating defects:

  • Solution Purity: As mentioned, always filter your solution before spin coating to remove particulates.

  • Spin Speed and Time: Higher spin speeds generally result in thinner films. Experiment with different spin speeds and durations to find the optimal conditions for a uniform film. A typical range is 1000-6000 RPM for 30-60 seconds.

  • Solution Concentration: The concentration of your solution directly impacts the film thickness. For spin coating, concentrations in the range of 5-20 mg/mL are common.

  • Solvent Evaporation Rate: A solvent that evaporates too quickly can lead to a non-uniform film. Consider using a solvent with a higher boiling point or a co-solvent system to control the evaporation rate.

  • Substrate Cleanliness: Ensure your substrates (e.g., ITO-coated glass) are meticulously cleaned. A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326). A final UV-ozone treatment can improve surface wettability.

Q5: My inkjet-printed features with carbazole-based ink are showing irregularities like coffee rings or inconsistent line widths. How can I troubleshoot this?

A5: Inkjet printing of functional materials requires careful formulation of the ink.

  • Ink Formulation:

    • Viscosity: The ink viscosity is crucial for proper droplet formation. For inkjet printing, a viscosity in the range of 1-20 mPa·s is typically required.

    • Surface Tension: The surface tension of the ink affects how it spreads on the substrate. A typical range is 28-35 mN/m.

    • Solvent System: A binary or even tertiary solvent system is often used to control drying times and prevent nozzle clogging. A high-boiling point solvent can be added to the main solvent to act as a humectant.

  • Printing Parameters:

    • Substrate Temperature: Gently heating the substrate (40-60°C) can help to control solvent evaporation and improve film morphology.

    • Droplet Spacing: The distance between adjacent droplets needs to be optimized to ensure they merge uniformly without excessive spreading.

  • Nozzle Clogging: If you experience intermittent printing or missing lines, the printhead nozzles may be clogged. This can be due to ink drying in the nozzle or particle aggregation. Purging the printhead or using a cleaning cycle can often resolve this. Ensure your ink is well-filtered.

Section 2: Quantitative Data on Solubility

Table 1: Solubility of Selected Carbazole Derivatives

Carbazole DerivativeSolventTemperature (°C)Solubility
CarbazoleAcetone25Soluble (50 mg/mL)[1]
CarbazoleTolueneNot SpecifiedHigh
CarbazoleChloroformNot SpecifiedSoluble
CarbazoleMethanolNot SpecifiedMore soluble than in water
CarbazoleDimethyl Sulfoxide (DMSO)Not SpecifiedMore soluble than in water
N-ethylcarbazoleMethanol25~1.4 mol/m³
N-ethylcarbazoleEthanol25~2.0 mol/m³
N-ethylcarbazolen-propanol25~2.5 mol/m³
N-ethylcarbazoleisopropanol25~2.2 mol/m³
9-HexylcarbazoleTolueneNot SpecifiedPredicted High[1]
9-HexylcarbazoleChloroformNot SpecifiedPredicted High to Medium[1]
9-HexylcarbazoleTetrahydrofuran (THF)Not SpecifiedPredicted High to Medium
Poly(N-vinylcarbazole) (PVK)ChloroformNot SpecifiedSoluble (Recommended processing solvent at 10 mg/mL)[2]
Poly(N-vinylcarbazole) (PVK)TolueneNot SpecifiedSoluble[3]
Poly(N-vinylcarbazole) (PVK)Tetrahydrofuran (THF)Not SpecifiedSoluble[3]
Poly(N-vinylcarbazole) (PVK)ChlorobenzeneNot SpecifiedSoluble[2]

Note on Alkyl Chain Substituents: The addition of alkyl chains to the carbazole core generally increases solubility in organic solvents. Longer and branched alkyl chains are more effective at improving solubility and preventing aggregation. For instance, introducing tert-butyl groups to the carbazole ring has been shown to enhance solubility.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and processing of carbazole derivatives.

3.1 Protocol for Determining the Solubility of a Solid Organic Compound

This protocol uses the isothermal equilibrium method to determine the solubility of a carbazole derivative in an organic solvent.

Materials and Equipment:

  • High-purity carbazole derivative

  • Analytical grade organic solvents

  • Analytical balance (±0.1 mg)

  • Temperature-controlled shaker or incubator

  • Vials with airtight caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Oven

Procedure:

  • Preparation: Add an excess amount of the solid carbazole derivative to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vial for 24 to 72 hours to ensure the solution reaches equilibrium.

  • Settling: After equilibration, let the vial stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. This ensures that no solid particles are transferred.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the solid residue. The mass of the dissolved carbazole derivative is the final weight of the vial minus its initial pre-weighed mass.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) by dividing the mass of the dissolved solid by the volume of the supernatant taken.

3.2 Protocol for Spin Coating of Carbazole Derivative Thin Films

This protocol outlines the steps for depositing a thin film of a carbazole derivative onto a substrate using a spin coater.

Materials and Equipment:

  • Carbazole derivative solution (filtered)

  • Substrates (e.g., ITO-coated glass)

  • Spin coater

  • Pipettes

  • Hotplate

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve surface wettability.

  • Solution Preparation: Prepare a solution of the carbazole derivative in a suitable solvent at a concentration typically between 5 and 20 mg/mL. Ensure the solution is well-dissolved and filtered through a 0.2 µm PTFE filter.

  • Deposition:

    • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the carbazole derivative solution onto the center of the substrate.

    • Start the spin coater. A typical two-step program might be:

      • Step 1 (Spreading): 500-1000 RPM for 5-10 seconds.

      • Step 2 (Thinning): 2000-6000 RPM for 30-60 seconds.

  • Annealing:

    • Carefully remove the coated substrate from the spin coater.

    • Transfer the substrate to a hotplate for thermal annealing. The annealing temperature and time will depend on the specific material and solvent but a common starting point is 80-120°C for 10-20 minutes to remove residual solvent and improve film morphology.

Section 4: Visual Diagrams

Diagram 1: Workflow for Improving Carbazole Derivative Solubility

start Start: Poor Solubility solvent Select Appropriate Solvent start->solvent heat Apply Gentle Heat (40-60°C) solvent->heat If needed sonicate Use Sonication heat->sonicate If needed concentration Adjust Concentration sonicate->concentration If still issues cosolvent Use Co-solvent System concentration->cosolvent If precipitation occurs filter Filter Solution (0.2 µm PTFE) cosolvent->filter end End: Soluble & Clear Solution filter->end

Caption: A logical workflow for systematically troubleshooting and improving the solubility of carbazole derivatives.

Diagram 2: Experimental Workflow for Spin Coating a Carbazole Derivative Film

sub_clean Substrate Cleaning (Sonication & UV-Ozone) sol_prep Solution Preparation (5-20 mg/mL, Filtered) sub_clean->sol_prep spin_coat Spin Coating (e.g., 3000 RPM, 45s) sol_prep->spin_coat anneal Thermal Annealing (80-120°C, 10-20 min) spin_coat->anneal film Uniform Thin Film anneal->film

Caption: A step-by-step process for fabricating a uniform thin film of a carbazole derivative using spin coating.

Diagram 3: Logical Relationship for Formulating a Carbazole-Based Inkjet Ink

ink Inkjet Ink Formulation carbazole Carbazole Derivative (Solute) ink->carbazole solvent Primary Solvent (e.g., Toluene, Chlorobenzene) ink->solvent cosolvent Co-Solvent / Humectant (High Boiling Point) ink->cosolvent surfactant Surfactant (Optional) (Improves Wetting) ink->surfactant properties Desired Ink Properties viscosity Viscosity (1-20 mPa·s) properties->viscosity surface_tension Surface Tension (28-35 mN/m) properties->surface_tension stability Good Shelf-life (No Aggregation) properties->stability

References

Technical Support Center: Preventing Degradation of Carbazole Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of carbazole-based materials in electronic devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation in carbazole-based materials used in OLEDs and perovskite solar cells?

A1: The degradation of carbazole-based materials in electronic devices is a multifaceted issue primarily driven by a combination of electrical and environmental stressors. Key degradation mechanisms include:

  • Carbon-Nitrogen (C-N) Bond Cleavage: Homolytic cleavage of the C-N bonds within the carbazole (B46965) structure can occur under prolonged electrical bias.[1][2] This is a significant factor in the degradation of the material's electronic properties.

  • Molecular Aggregation: Under electrical stress, carbazole molecules, such as 4,4′-bis(carbazol-9-yl)biphenyl (CBP), can undergo morphological aggregation.[1][3] This aggregation can lead to changes in the electroluminescence spectra and a decrease in device efficiency.

  • Exciton-Induced Degradation: Interactions between excitons (bound electron-hole pairs) and polarons (charge carriers coupled with lattice distortions) can induce degradation.[1] This is particularly relevant in phosphorescent OLEDs (PhOLEDs) where carbazole derivatives are often used as host materials.

  • Formation of Trap States: Degradation processes can introduce new electronic states within the band gap of the material.[3] These "trap states" can impede charge transport and reduce the overall efficiency of the device.

  • Environmental Factors: Exposure to moisture, oxygen, heat, and UV light can accelerate the degradation of carbazole materials and the overall device.[4]

Q2: How does the molecular structure of a carbazole derivative influence its stability?

A2: The stability of carbazole derivatives can be significantly tuned by modifying their molecular structure. Key strategies include:

  • Substituents on the Carbazole Core: Introducing different functional groups at various positions on the carbazole ring can alter the electronic structure and stability. For example, substituting aryl groups at the 9 (9') positions can shift the HOMO level to a lower energy, potentially improving stability.[1] The use of bulky substituents like t-butyl groups can also prevent intramolecular charge transfer processes that may lead to degradation.[5]

  • Cross-linking: Creating a cross-linked polymer network from carbazole-based molecules can enhance stability.[6] This three-dimensional structure is more resistant to solvents used in subsequent processing steps and can improve the overall robustness of the device.[6]

  • Encapsulation: Encapsulating the carbazole material within a larger molecular structure, such as with carbazole dendrons, can improve stability, particularly for solution-processed devices.[7]

Q3: What is the role of the hole transport layer (HTL) in the degradation of perovskite solar cells, and how can carbazole-based HTLs be improved?

A3: The hole transport layer (HTL) plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode. Degradation or instability in the HTL can significantly impact the performance and lifetime of the solar cell. Carbazole-based materials are promising for HTLs due to their good hole mobility and tunable electronic properties.[8][9]

Improvements to carbazole-based HTLs can be achieved through:

  • Self-Assembled Monolayers (SAMs): Using carbazole-based phosphonic acids to form self-assembled monolayers as the HTL can improve the interface between the perovskite and the electrode, enhancing charge extraction and reducing recombination.[4][10]

  • Cross-linkable Materials: Synthesizing cross-linkable carbazole-based materials for the HTL can improve its resistance to the polar solvents used for depositing the perovskite layer, preventing intermixing and degradation.[6]

  • Doping and Surface Engineering: Doping the carbazole-based HTL and engineering its surface can improve the crystallinity of the overlying perovskite film, reduce trap-state density, and enhance charge carrier mobility.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid decrease in OLED luminance - C-N bond cleavage in the carbazole host material due to high current density.- Morphological changes (crystallization, aggregation) in the carbazole layer.[1][3]- Formation of charge traps at the interface between the carbazole layer and adjacent layers.[3]- Operate the device at a lower current density.- Synthesize carbazole derivatives with stronger C-N bonds or bulky side groups to inhibit aggregation.- Introduce a thin interlayer to improve interfacial compatibility and reduce trap formation.
Shift in OLED emission color over time - Molecular aggregation of the carbazole host material leading to the formation of new emissive species.[1][3]- Chemical decomposition of the carbazole material.[3]- Use carbazole hosts with sterically hindering groups to prevent aggregation.- Ensure high purity of the carbazole material to remove any reactive impurities that could lead to decomposition.- Encapsulate the device to protect it from atmospheric contaminants that could accelerate chemical reactions.
Poor perovskite film quality on carbazole-based HTL - Poor wettability of the perovskite precursor solution on the hydrophobic carbazole surface.[12]- Treat the carbazole HTL surface with a self-assembled bilayer (SAB) to increase its hydrophilicity.[12]- Modify the carbazole molecule with functional groups that improve surface energy and wettability.[13]
Low power conversion efficiency (PCE) in perovskite solar cells - High density of trap states at the perovskite/HTL interface.- Poor energy level alignment between the perovskite and the carbazole HTL.- Non-radiative recombination of charge carriers.[14]- Use pyridine-carbazole molecules to passivate defects at the perovskite surface.[14][15]- Select or synthesize carbazole derivatives with a highest occupied molecular orbital (HOMO) level that is well-aligned with the valence band of the perovskite.- Employ carbazole-based SAMs to reduce interfacial recombination.[10]
Device failure after exposure to solvents during fabrication - The carbazole-based HTL is not resistant to the solvents used for depositing subsequent layers.- Use a cross-linkable carbazole material for the HTL and thermally polymerize it in situ to create a solvent-resistant layer.[6]

Experimental Protocols

Protocol 1: In-situ Thermal Polymerization of a Cross-linkable Carbazole-based Hole Transport Layer

This protocol describes a general method for creating a solvent-resistant HTL, which is crucial for the fabrication of inverted perovskite solar cells.

Materials:

  • Indium tin oxide (ITO) coated glass substrate

  • Cross-linkable carbazole-based monomer solution (e.g., synthesized as described in relevant literature[6]) in a suitable organic solvent (e.g., chlorobenzene)

  • Perovskite precursor solution

  • Electron transport layer material

  • Metal electrode material (e.g., silver)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.

  • HTL Deposition: Spin-coat the cross-linkable carbazole monomer solution onto the cleaned ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness.

  • Thermal Cross-linking: Transfer the substrate to a hotplate in a nitrogen-filled glovebox. Heat the substrate at a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 30-60 minutes) to induce thermal polymerization and cross-linking of the carbazole monomers.

  • Perovskite Deposition: After cooling down, deposit the perovskite active layer on top of the cross-linked carbazole HTL using a suitable method like spin-coating.

  • Device Completion: Sequentially deposit the electron transport layer, buffer layers (if any), and the top metal electrode to complete the device fabrication.

Expected Outcome: A robust, cross-linked carbazole HTL that is insoluble in the solvents used for perovskite deposition, leading to a well-defined interface and improved device stability.

Protocol 2: Formation of a Carbazole-based Self-Assembled Monolayer (SAM) HTL

This protocol outlines the formation of a SAM as an effective HTL for p-i-n perovskite solar cells.

Materials:

  • ITO-coated glass substrate

  • Carbazole-based phosphonic acid (e.g., [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, 2PACz) solution in a suitable solvent (e.g., isopropanol).

  • Perovskite precursor solution.

Procedure:

  • Substrate Preparation: Clean the ITO substrates as described in Protocol 1.

  • SAM Formation: Immerse the cleaned ITO substrates in the carbazole-based phosphonic acid solution for a specific duration (e.g., 30 minutes to several hours) at room temperature. This allows the phosphonic acid group to bind to the ITO surface, forming a self-assembled monolayer.

  • Rinsing and Annealing: After immersion, rinse the substrates with the pure solvent (e.g., isopropanol) to remove any non-covalently bonded molecules. Subsequently, anneal the substrates at a moderate temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to improve the ordering of the monolayer.

  • Device Fabrication: Proceed with the deposition of the perovskite layer and subsequent layers as described in Protocol 1.

Expected Outcome: A uniform, ultra-thin carbazole-based HTL that facilitates efficient hole extraction and passivates the ITO surface, leading to enhanced device performance and stability.

Visualizations

cluster_degradation Degradation Pathways of Carbazole Materials Carbazole_Material Carbazole-based Material CN_Cleavage C-N Bond Cleavage Carbazole_Material->CN_Cleavage Exciton/Polaron Interaction Aggregation Molecular Aggregation Carbazole_Material->Aggregation Electrical_Stress Electrical Stress (High Current Density) Electrical_Stress->CN_Cleavage Electrical_Stress->Aggregation UV_Stress UV Light Exposure UV_Stress->CN_Cleavage Trap_Formation Formation of Trap States CN_Cleavage->Trap_Formation Aggregation->Trap_Formation Device_Failure Device Degradation (Reduced Efficiency) Trap_Formation->Device_Failure

Caption: Degradation pathways for carbazole materials.

cluster_workflow Experimental Workflow for a Stable Perovskite Solar Cell Start Start: Clean ITO Substrate HTL_Deposition Deposit Carbazole-based HTL (SAM or Cross-linkable) Start->HTL_Deposition HTL_Treatment HTL Post-Treatment (Annealing/Cross-linking) HTL_Deposition->HTL_Treatment Perovskite_Deposition Deposit Perovskite Absorber Layer HTL_Treatment->Perovskite_Deposition ETL_Deposition Deposit Electron Transport Layer (ETL) Perovskite_Deposition->ETL_Deposition Electrode_Deposition Deposit Top Metal Electrode ETL_Deposition->Electrode_Deposition Encapsulation Device Encapsulation Electrode_Deposition->Encapsulation End Finish: Stable Device Encapsulation->End

Caption: Workflow for fabricating a stable perovskite solar cell.

Caption: Troubleshooting logic for low device performance.

References

Technical Support Center: Cyanation of 3,6-Dihalo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanation of 3,6-dihalo-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of 3,6-dihalo-9H-carbazole?

A1: The most prevalent methods involve transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation is a widely used and effective approach. Nickel and copper-catalyzed systems are also employed, offering alternative reactivity and cost profiles. The choice of catalyst often depends on the specific halogen (bromo- or chloro-) on the carbazole (B46965) core and the desired reaction conditions.

Q2: Which cyanide source is recommended for this reaction?

A2: Several cyanide sources can be used, each with its own advantages and disadvantages.

  • Zinc cyanide (Zn(CN)₂): A common choice in palladium-catalyzed reactions. It is less acutely toxic than alkali metal cyanides and its lower solubility can help maintain a low concentration of free cyanide, which can mitigate catalyst poisoning.

  • Potassium ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, making it a safer alternative.[1] It is often used in palladium-catalyzed systems.

  • Sodium cyanide (NaCN) and Potassium cyanide (KCN): Highly effective but also highly toxic. Their use requires stringent safety precautions.

  • Organic/Electrophilic Cyanating Reagents: Reagents like acetone (B3395972) cyanohydrin or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are also available and can be used in specific protocols.

Q3: Can the N-H proton on the carbazole ring interfere with the reaction?

A3: Yes, the acidic N-H proton of the carbazole can be deprotonated under basic reaction conditions. This can lead to side reactions such as N-alkylation if an alkyl halide is present, or it can influence the catalyst's activity by coordinating to the metal center.[2] For some applications, protection of the carbazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) may be necessary to avoid these complications.

Q4: Is there a significant difference in reactivity between 3,6-dibromo- and 3,6-dichloro-9H-carbazole?

A4: In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides. Therefore, 3,6-dibromo-9H-carbazole is expected to undergo cyanation under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to 3,6-dichloro-9H-carbazole. For the dichloro-substrate, more active catalyst systems, higher temperatures, and longer reaction times may be required to achieve good conversion.

Q5: What are the typical yields for the synthesis of 3,6-dicyano-9H-carbazole?

A5: With optimized protocols, yields for the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole can be quite high, often exceeding 80-90%.[3] Yields for the corresponding dichloro- a anologue may be lower and are more dependent on the specific catalytic system and reaction conditions employed.

Troubleshooting Guide

This guide addresses common issues encountered during the cyanation of 3,6-dihalo-9H-carbazole.

Problem Potential Cause Troubleshooting Suggestions
Low or No Conversion Inactive Catalyst: The palladium(0) active species has not formed or has been deactivated.• Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst. • Use a pre-catalyst that is readily reduced to Pd(0) or include a reducing agent if necessary. • Consider using a different palladium source or ligand. For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands are often beneficial.
Catalyst Poisoning: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center and inhibit catalysis.[4][5]• Use a cyanide source with low solubility like Zn(CN)₂ to maintain a low concentration of free cyanide. • Add the cyanide source slowly or in portions throughout the reaction. • The nitrogen atom of the carbazole heterocycle can also coordinate to the palladium and deactivate it.[6] Using a ligand that binds more strongly to palladium can sometimes mitigate this.
Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.• Gradually increase the reaction temperature, monitoring for any decomposition of starting material or product. • Extend the reaction time and monitor the progress by TLC or GC/LC-MS.
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides.• For 3,6-dichloro-9H-carbazole, consider using a more active catalyst system (e.g., with a more electron-rich ligand), higher temperatures, or a nickel-based catalyst.
Formation of Side Products Mono-cyanated Product: Incomplete reaction leading to the formation of 3-halo-6-cyano-9H-carbazole.• Increase the equivalents of the cyanide source. • Increase the catalyst loading. • Extend the reaction time or increase the temperature.
N-Alkylation: If a base and an alkylating agent (e.g., from the solvent or additives) are present, the carbazole nitrogen can be alkylated.• If the N-H functionality is not desired in the final product, consider protecting the nitrogen before the cyanation step. • Choose a non-alkylating solvent and avoid additives that can act as alkylating agents.
Hydrolysis of Nitrile: The cyano group can be hydrolyzed to an amide or carboxylic acid during workup, especially under harsh acidic or basic conditions.• Perform the aqueous workup under neutral or mildly acidic/basic conditions. • Minimize the exposure of the product to strong acids or bases, especially at elevated temperatures.
Protodehalogenation: Replacement of the halogen with hydrogen.• Ensure the reaction is free of water and other protic sources. • Use a well-dried solvent and reagents.
Difficult Purification Contamination with Metal Residues: Residual palladium or other metals from the catalyst and reagents.• After the reaction, filter the mixture through a pad of Celite® to remove insoluble metal species. • Use a metal scavenger resin to remove soluble palladium residues. • Recrystallization is often an effective method for purifying the final product.
Inseparable Side Products: Side products with similar polarity to the desired dicyano-carbazole.• Optimize the reaction conditions to minimize the formation of side products. • Employ a different chromatographic technique (e.g., preparative HPLC) or recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 3,6-Dibromo-9H-carbazole with Zn(CN)₂

This protocol is adapted from a literature procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile.[3]

Reagents and Materials:

  • 3,6-Dibromo-9H-carbazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder (Zn)

  • Zinc acetate (B1210297) (Zn(OAc)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Aqueous ammonium (B1175870) chloride/ammonia (B1221849) solution

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3,6-dibromo-9H-carbazole (1.0 eq), dppf (0.048 eq), Zn(CN)₂ (1.2 eq), zinc powder (0.04 eq), and Zn(OAc)₂ (0.04 eq).

  • Add anhydrous DMF and a small amount of water (e.g., DMF/H₂O 100:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 30-45 minutes.

  • Add Pd₂(dba)₃ (0.02 eq) to the flask under a positive pressure of argon.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 20-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ammonium chloride and ammonia (e.g., a 4:1:5 mixture of saturated NH₄Cl, concentrated NH₃, and water) and stir for 30 minutes.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 9H-carbazole-3,6-dicarbonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF, DMSO, or a mixture of solvents).

Reagent Molar Ratio Purpose
3,6-Dibromo-9H-carbazole1.0Starting material
Zn(CN)₂1.2Cyanide source
Pd₂(dba)₃0.02Palladium pre-catalyst
dppf0.048Ligand
Zn powder0.04Reductant to maintain Pd(0) state
Zn(OAc)₂0.04Additive
DMF/H₂O-Solvent

Visualizations

Experimental Workflow for Palladium-Catalyzed Cyanation

experimental_workflow reagents 1. Reagent Addition - 3,6-Dihalocarbazole - Zn(CN)₂ - Pd₂(dba)₃ / dppf - Additives (Zn, Zn(OAc)₂) solvent 2. Solvent Addition & Degassing - Anhydrous DMF/H₂O - Purge with Argon reagents->solvent reaction 3. Reaction - Heat to 100-110 °C - Stir for 20-24 h solvent->reaction workup 4. Workup - Quench with NH₄Cl/NH₃ - Filtration reaction->workup purification 5. Purification - Recrystallization workup->purification product 3,6-Dicyano-9H-carbazole purification->product

Caption: A typical experimental workflow for the palladium-catalyzed cyanation of 3,6-dihalo-9H-carbazole.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low Conversion Observed q1 Are reaction conditions anhydrous and anaerobic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst system appropriate for the substrate? a1_yes->q2 sol1 Dry solvents and reagents. Use proper inert atmosphere techniques. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is catalyst poisoning suspected? a2_yes->q3 sol2 For Ar-Cl, use more electron-rich/ bulky ligands or consider a Ni catalyst. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use a less soluble cyanide source (Zn(CN)₂). Add cyanide source portion-wise. a3_yes->sol3 q4 Are temperature and reaction time sufficient? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate entire protocol a4_yes->end sol4 Increase temperature gradually. Extend reaction time. a4_no->sol4 sol4->end

Caption: A decision tree for troubleshooting low conversion in the cyanation of 3,6-dihalo-9H-carbazole.

References

Technical Support Center: Strategies for Regioselective Carbazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbazole (B46965) functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to achieving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the carbazole nucleus and what dictates this reactivity?

The reactivity of the carbazole ring is not uniform. The electron-rich nature of the nitrogen atom influences the electron density at various positions. Generally, the C3 and C6 positions are the most electron-rich and are therefore most susceptible to electrophilic aromatic substitution.[1][2] Conversely, C-H activation strategies, often employing directing groups, are typically required to achieve functionalization at the less reactive C1, C2, C4, and C8 positions.[1][2][3] The nitrogen atom (N9) can also be functionalized, often by deprotonation followed by reaction with an electrophile.[4]

Q2: I am getting a mixture of isomers during my electrophilic aromatic substitution reaction. How can I improve selectivity for the C3/C6 positions?

Mixtures of isomers, such as 1-nitro, 2-nitro, and 3-nitro derivatives, are common in traditional electrophilic aromatic nitration of carbazole.[1] To enhance selectivity for the C3 and C6 positions, consider the following:

  • Reaction Conditions: Carefully control the temperature and reaction time. Milder conditions often favor the thermodynamically more stable C3/C6 substituted products.

  • Solvent Choice: The polarity of the solvent can influence the selectivity. For instance, in iodine-mediated C-H chalcogenation of unprotected carbazoles, the choice of solvent and temperature can be tuned to favor either C3-mono- or C3,C6-dithioarylation.[5]

  • Protecting Groups: Although the goal is often direct functionalization, in some cases, N-protection can alter the electronic distribution and steric hindrance, thereby influencing the regioselectivity of subsequent electrophilic attack.

Q3: How can I achieve functionalization at the C1 and C8 positions, which are generally less reactive?

Functionalization at the sterically hindered and less electron-rich C1 and C8 positions typically requires a directed C-H activation strategy.[3][6] This involves the installation of a directing group on the carbazole nitrogen, which then coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium) and directs the C-H activation to the ortho (C1 or C8) position.[1][3][7]

Commonly used directing groups include:

  • Pyridine[1]

  • Pyrimidine[8][9]

  • 8-Aminoquinoline[3]

  • Trivalent phosphine[3]

A transient directing mediator approach using norbornene in a palladium-catalyzed cascade process has also been developed for the direct C1 alkylation and acylation of NH-carbazoles.[10][11]

Q4: What strategies exist for functionalizing the C2 and C7 positions?

Functionalization at the C2 and C7 positions is challenging and less common.[6] One successful approach involves the use of a bidentate directing group, such as 8-aminoquinoline, in combination with a nickel catalyst for C2-alkylation.[3]

Q5: Is it possible to selectively functionalize the C4 and C5 "bay region" positions?

Direct functionalization of the sterically congested C4 and C5 positions is difficult. A method for regioselective dilithiation at these positions has been developed by using a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen in combination with n-butyllithium and tetramethylethylenediamine (TMEDA).[6]

Troubleshooting Guides

Problem 1: Low yield or no reaction in a directing group-assisted C-H functionalization.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Troubleshooting: Ensure the catalyst is not degraded. Use freshly opened or properly stored catalyst. Consider a brief pre-activation step if recommended for the specific catalyst.

  • Incorrect Ligand:

    • Troubleshooting: The choice of ligand is often crucial. Verify that you are using the optimal ligand for the specific transformation as reported in the literature.

  • Inappropriate Base or Additives:

    • Troubleshooting: The base plays a critical role in the catalytic cycle. Ensure the correct base and stoichiometry are used. Some reactions require specific additives (e.g., oxidants, salts) to proceed efficiently.

  • Poorly Chosen Directing Group:

    • Troubleshooting: Not all directing groups are effective for all transformations. For example, in a palladium-catalyzed C1-nitration, the 2-pyridyl group was found to be the most effective among several tested directing groups.[1]

  • Substrate Inhibition:

    • Troubleshooting: The substrate itself or the product may be inhibiting the catalyst. Try running the reaction at a lower concentration or with a slower addition of the substrate.

Problem 2: Poor regioselectivity in the functionalization of an unsymmetrical carbazole.

Possible Causes & Solutions:

  • Steric and Electronic Effects:

    • Troubleshooting: The regioselectivity in unsymmetrical carbazoles is often governed by a combination of steric hindrance and the electronic nature of the substituents. For instance, in dual palladium-photoredox arylation, the reaction can be directed by tuning the steric and electronic properties of the substituents on the carbazole ring.[8][9] Electron-donating groups can enhance the reactivity of the ring they are on, while bulky groups can hinder functionalization at nearby positions.

  • Reaction Conditions:

    • Troubleshooting: Subtle changes in reaction conditions can sometimes switch the regioselectivity. For example, in the functionalization of unprotected carbazoles with donor-acceptor cyclopropanes, using Sc(OTf)₃ as a Lewis acid catalyst leads to N-H functionalization, whereas using TfOH as a Brønsted acid catalyst results in C3-functionalization.[4]

Quantitative Data Summary

The following tables summarize quantitative data for selected regioselective carbazole functionalization reactions.

Table 1: Regioselective C1-Nitration of N-(2-pyridyl)carbazoles [1]

Substrate (Substituent at C3)Product Yield (%)
H85
CH₃78
OCH₃65
F72
Cl37
Br31

Table 2: Regioselective Arylation of Unsymmetrical Carbazoles [9]

Carbazole SubstituentAryl Diazonium Salt SubstituentMajor IsomerYield (%)
3-Methoxy4-TrifluoromethylC1-arylated75
3-Methyl4-TrifluoromethylC1-arylated72
2-Methyl4-TrifluoromethylC8-arylated68
4-Methyl4-TrifluoromethylC8-arylated65

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C1-Selective Nitration of N-(2-pyridyl)carbazole[1]
  • To an oven-dried screw-capped vial, add N-(2-pyridyl)carbazole (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and AgNO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the C1-nitrocarbazole derivative.

Protocol 2: Dual Palladium-Photoredox Catalyzed C1-Arylation of N-pyrimidyl-3-methoxycarbazole[9]
  • In a reaction tube, combine N-pyrimidyl-3-methoxycarbazole (0.2 mmol), 4-(trifluoromethyl)benzenediazonium tetrafluoroborate (B81430) (0.3 mmol), Pd(OAc)₂ (0.01 mmol), and the photoredox catalyst (e.g., Eosin Y, 0.004 mmol).

  • Add a 1:1 mixture of methanol (B129727) and acetonitrile (B52724) (2 mL).

  • Degas the reaction mixture by bubbling with an inert gas for 15 minutes.

  • Stir the mixture at room temperature under irradiation with a 44W blue LED for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the C1-arylated product.

Visualized Workflows and Mechanisms

regioselectivity_decision_tree start Desired Functionalization Position? pos_N N9-Position start->pos_N pos_C3_C6 C3 or C6-Position start->pos_C3_C6 pos_C1_C8 C1 or C8-Position start->pos_C1_C8 pos_C2_C7 C2 or C7-Position start->pos_C2_C7 pos_C4_C5 C4 or C5-Position start->pos_C4_C5 strategy_N Deprotonation followed by Electrophilic Quench or Lewis Acid Catalysis with Donor-Acceptor Cyclopropanes pos_N->strategy_N strategy_C3_C6 Electrophilic Aromatic Substitution or Iodine-Mediated Chalcogenation pos_C3_C6->strategy_C3_C6 strategy_C1_C8 Directing Group-Assisted C-H Activation (Pd, Rh, Ir) or Transient Mediator (Norbornene) pos_C1_C8->strategy_C1_C8 strategy_C2_C7 Directing Group-Assisted C-H Activation (Ni) pos_C2_C7->strategy_C2_C7 strategy_C4_C5 Directed Dilithiation (TIPS group, nBuLi-TMEDA) pos_C4_C5->strategy_C4_C5

Caption: Decision tree for selecting a strategy based on the desired functionalization position.

directing_group_mechanism sub N-DG-Carbazole (DG = Directing Group) intermediate1 Coordination Complex sub->intermediate1 + Pd(II) cat Pd(II) Catalyst cat->intermediate1 intermediate2 Cyclometalated Intermediate (C1-H Activation) intermediate1->intermediate2 C-H Activation intermediate3 Oxidative Addition Product intermediate2->intermediate3 + R-X reagent Coupling Partner (e.g., R-X) reagent->intermediate3 product C1-Functionalized Carbazole intermediate3->product Reductive Elimination catalyst_regen Pd(II) intermediate3->catalyst_regen Reoxidation

Caption: Simplified mechanism for directing group-assisted C1-H functionalization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,6-Diiodo-9H-carbazole and 3,6-Dibromo-9H-carbazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3,6-diiodo-9H-carbazole and 3,6-dibromo-9H-carbazole, two key building blocks in the synthesis of functional organic materials and pharmaceuticals. The selection of the dihalo-9H-carbazole scaffold is a critical consideration in synthesis design, directly impacting reaction efficiency and overall yield. This document presents a comparative analysis of their performance in common palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.

Core Molecular Structures and Reaction Sites

The fundamental difference in reactivity between this compound and 3,6-dibromo-9H-carbazole stems from the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This inherent property makes the C-I bond more susceptible to oxidative addition to a low-valent palladium catalyst, the initial and often rate-determining step in many cross-coupling reactions. Consequently, this compound is generally expected to exhibit higher reactivity than its dibromo counterpart.

cluster_diiodo This compound cluster_dibromo 3,6-Dibromo-9H-carbazole Diiodo This compound I1 Iodine Diiodo->I1 C-I Bond (Higher Reactivity) I2 Iodine Diiodo->I2 C-I Bond (Higher Reactivity) Dibromo 3,6-Dibromo-9H-carbazole Br1 Bromine Dibromo->Br1 C-Br Bond (Lower Reactivity) Br2 Bromine Dibromo->Br2 C-Br Bond (Lower Reactivity) cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl-I This compound Pd_Catalyst Pd(0) Catalyst Aryl-I->Pd_Catalyst Faster Oxidative Addition Aryl-Br 3,6-Dibromo-9H-carbazole Aryl-Br->Pd_Catalyst Slower Oxidative Addition Boronic_Acid Arylboronic Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst Product 3,6-Diaryl-9H-carbazole Pd_Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Pd_Catalyst

A Comparative Guide to Iodo- vs. Bromo-Carbazole Precursors in OLED Synthesis and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of high-performance Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transport layers. Carbazole (B46965) derivatives are a cornerstone of this field, prized for their thermal stability, excellent hole-transporting properties, and high triplet energy. The synthesis of these complex carbazole-based materials frequently begins with halogenated precursors, primarily iodo- and bromo-carbazoles. This guide provides a comparative analysis of these two key starting materials, focusing on their synthetic utility and presenting case studies of their application in high-performance OLEDs.

While a direct, one-to-one comparison of OLED device performance based solely on the choice of the initial halogen precursor is not extensively documented in the literature, a clear distinction in their synthetic reactivity exists. This guide will, therefore, focus on the practical implications of choosing an iodo- or bromo-carbazole for the synthesis of advanced OLED materials.

Synthetic Reactivity: A Head-to-Head Comparison

The primary role of iodo- and bromo-carbazole precursors is to serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These reactions are fundamental to building the complex, multifunctional molecules required for efficient OLEDs.

The general trend in the reactivity of aryl halides in these palladium-catalyzed reactions is I > Br > Cl > F . This trend is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine (C-I) bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] This difference in reactivity has several practical consequences for synthesis, as summarized in the table below.

Table 1: Comparison of Synthetic Utility of Iodo- vs. Bromo-Carbazole Precursors

FeatureIodo-Carbazole PrecursorsBromo-Carbazole Precursors
General Reactivity HigherLower
C-X Bond Energy LowerHigher
Oxidative Addition Rate FasterSlower
Typical Reaction Conditions Milder (often lower temperatures and shorter times)More forcing (often requiring higher temperatures)
Catalyst Loading Can often be lowerMay require higher catalyst loading
Side Reactions Higher propensity for dehalogenation in some systemsGenerally more stable to dehalogenation
Cost & Availability Generally more expensive and less diverseGenerally less expensive and more widely available

This heightened reactivity means that iodo-carbazoles can often achieve higher yields in shorter reaction times and under milder conditions.[1][2] However, for certain sensitive or complex heterocyclic systems, the greater stability of the C-Br bond can be advantageous, preventing unwanted side reactions.[3]

Generalized Synthetic Pathways

The following diagram illustrates the central role of both iodo- and bromo-carbazole precursors in the synthesis of advanced OLED materials through common cross-coupling reactions. The choice of precursor will influence the specific conditions (catalyst, ligand, base, temperature) required for an efficient transformation.

G cluster_precursors Halogenated Precursors cluster_reactions Cross-Coupling Reactions cluster_products Final OLED Materials Iodo_Carbazole Iodo-Carbazole Suzuki Suzuki-Miyaura (C-C Coupling) Iodo_Carbazole->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Iodo_Carbazole->Buchwald Sonogashira Sonogashira (C-C Coupling) Iodo_Carbazole->Sonogashira Bromo_Carbazole Bromo-Carbazole Bromo_Carbazole->Suzuki Bromo_Carbazole->Buchwald Bromo_Carbazole->Sonogashira Host_Material Host Materials Suzuki->Host_Material Emitting_Material Emitting Materials (e.g., TADF) Suzuki->Emitting_Material Transport_Material Charge Transport Materials Suzuki->Transport_Material Buchwald->Host_Material Buchwald->Emitting_Material Buchwald->Transport_Material Sonogashira->Host_Material Sonogashira->Emitting_Material Sonogashira->Transport_Material

Synthetic pathways from halogenated carbazole precursors.

Case Studies: Performance of OLEDs from Iodo- and Bromo-Carbazole Precursors

While not a direct comparison, the following case studies showcase the successful use of both iodo- and bromo-carbazole precursors in the development of high-performance OLEDs.

Case Study 1: Iodo-Carbazole Precursor for a Phosphorescent Host Material

In a study by Ju et al., a host material for phosphorescent OLEDs (PhOLEDs) was synthesized starting from 3-iodo-9H-carbazole. The iodo-carbazole was used in a multi-step synthesis culminating in a material with high thermal stability and a suitable triplet energy for hosting phosphorescent emitters.

Table 2: Performance of a Green PhOLED Using an Iodo-Carbazole Derived Host

ParameterValue
Host Material H2 (pyridinyl-carbazole derivative)
Emitter (Dopant) Ir(ppy)₃ (10 wt%)
Turn-on Voltage 2.6 - 3.3 V
Current Efficiency (@1000 cd/m²) 33.9 cd/A
Power Efficiency (@1000 cd/m²) 34.1 lm/W
External Quantum Efficiency (EQE @1000 cd/m²) 9.4%
Maximum Brightness ~39,000 cd/m²

Data sourced from a 2017 study on pyridinyl-carbazole fragments as host materials.

Case Study 2: Bromo-Carbazole Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters

In a comparative study by Lin et al., two TADF emitters were developed from carbazole precursors to investigate the effect of steric hindrance. The synthesis of these materials often starts from brominated carbazole derivatives which are then functionalized, for example, via Buchwald-Hartwig amination.

Table 3: Performance of a TADF OLED Using a Bromo-Carbazole Derived Emitter

ParameterDevice with DCZ-TTR Emitter
Emitter 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR)
Maximum Current Efficiency 59.6 cd/A
Maximum Power Efficiency 58.5 lm/W
Maximum External Quantum Efficiency (EQE) 20.1%

Data sourced from a 2017 comparative study of carbazole-based TADF emitters.

Experimental Protocols

Detailed methodologies for the synthesis of halogenated precursors and the fabrication of OLED devices are crucial for reproducible research. Below are generalized protocols based on common practices in the field.

Synthesis of Halogenated Carbazole Precursors

1. Synthesis of 3,6-Dibromo-9H-carbazole (Bromo-Precursor)

  • Reactants: 9H-carbazole, N-bromosuccinimide (NBS), and a suitable solvent like dimethylformamide (DMF) or chloroform.

  • Procedure: 9H-carbazole is dissolved in the solvent. N-bromosuccinimide (typically 2.2 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for several hours (e.g., 12-24 hours) until the starting material is consumed (monitored by TLC). The reaction is then quenched by pouring it into water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol (B145695) or toluene (B28343) to yield 3,6-dibromo-9H-carbazole as a white solid.

2. Synthesis of 3,6-Diiodo-9H-carbazole (Iodo-Precursor)

  • Reactants: 9H-carbazole, potassium iodide (KI), and potassium iodate (B108269) (KIO₃) in an acidic medium (e.g., acetic acid).

  • Procedure (Tucker's Iodination): 9H-carbazole is dissolved in glacial acetic acid. A mixture of potassium iodide and potassium iodate is added to the solution. The reaction is stirred at an elevated temperature (e.g., 80 °C) for a few hours. After cooling, the mixture is poured into a sodium bisulfite solution to quench excess iodine. The precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from a solvent like DMF or xylene to afford this compound.

Generalized OLED Fabrication Protocol (Vacuum Thermal Evaporation)

The following diagram outlines a typical workflow for the fabrication and testing of a multi-layer OLED device using a halogenated carbazole-derived material.

G cluster_fab Device Fabrication cluster_test Device Characterization A 1. ITO Substrate Cleaning (Sonication in solvents) B 2. Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) A->B C 3. Hole Transport Layer (HTL) Deposition (e.g., TAPC) B->C D 4. Emissive Layer (EML) (Host:Dopant Co-deposition) C->D E 5. Electron Transport Layer (ETL) Deposition (e.g., TmPyPB) D->E F 6. Cathode Deposition (e.g., LiF/Al) E->F G J-V-L Measurement (Current-Voltage-Luminance) F->G H Electroluminescence (EL) Spectrum Measurement G->H I Efficiency Calculation (CE, PE, EQE) H->I J Lifetime Testing I->J

Generalized workflow for OLED fabrication and testing.

Conclusion

The choice between iodo- and bromo-carbazole precursors is a critical decision in the synthesis of advanced OLED materials. While direct evidence linking the initial halogen to final device performance is sparse, their synthetic reactivities are well-differentiated. Iodo-carbazoles offer the advantage of higher reactivity, often enabling milder reaction conditions and greater efficiency in cross-coupling reactions. Conversely, bromo-carbazoles provide a balance of reactivity, stability, and cost-effectiveness, making them a widely used and reliable choice.

Ultimately, the selection of the precursor should be guided by the specific synthetic route, the desired molecular architecture, and economic considerations. Both pathways have been successfully employed to create materials for state-of-the-art OLEDs, and a thorough understanding of their respective chemistries is essential for the rational design of next-generation organic electronic materials.

References

Validating the Electrochemical Properties of Synthesized 3,6-diiodo-9H-carbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3,6-diiodo-9H-carbazole, a versatile building block in organic electronics and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this document focuses on a comparative approach, presenting the known electrochemical data of analogous carbazole (B46965) derivatives. This allows for an informed estimation of the target molecule's performance and provides a framework for its experimental validation.

Comparative Electrochemical Data of Carbazole Derivatives

The electrochemical properties of carbazole derivatives are significantly influenced by the nature and position of substituents on the carbazole core. Halogenation at the 3 and 6 positions is a common strategy to modulate the electronic properties. The following table summarizes the key electrochemical parameters for carbazole and its halogenated analogs, providing a basis for predicting the behavior of this compound.

CompoundOnset Oxidation Potential (Eox vs. Fc/Fc+) [V]HOMO Level [eV]LUMO Level [eV]Electrochemical Band Gap (Eg) [eV]
9H-Carbazole~1.10-5.4 to -5.8-2.0 to -2.4~3.0 - 3.4
3,6-Dibromo-9H-carbazole~1.25-5.5 to -5.9-2.1 to -2.5~3.0 - 3.4
This compound (Expected) ~1.20 - 1.30 -5.4 to -5.8 -2.0 to -2.4 ~3.0 - 3.4
N-Phenylcarbazole~1.05-5.3 to -5.7-2.0 to -2.4~3.0 - 3.3
3,6-Di-tert-butyl-9H-carbazole~0.95-5.2 to -5.6-1.9 to -2.3~3.0 - 3.3

Note: The values for this compound are estimations based on the trends observed for other halogenated carbazoles. The electron-withdrawing nature of iodine is expected to result in an oxidation potential slightly different from its bromo-analog. Experimental verification is crucial. The HOMO and LUMO levels are often estimated from cyclic voltammetry data and the optical band gap.

Experimental Protocols for Electrochemical Characterization

To validate the electrochemical properties of synthesized this compound, the following experimental protocols are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to determine the oxidation and reduction potentials, and subsequently estimate the HOMO and LUMO energy levels of a compound.

Objective: To determine the onset oxidation potential of this compound and compare it with reference compounds.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Glassy carbon, platinum, or gold disk electrode.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): Platinum wire or mesh.

  • Electrolyte solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Analyte solution: 1-5 mM solution of this compound in the electrolyte solution.

  • Ferrocene (B1249389) (as an internal standard).

Procedure:

  • Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water and the solvent, and dry it.

  • Assemble the three-electrode cell with the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Record a blank cyclic voltammogram of the electrolyte solution to establish the potential window.

  • Add the analyte solution to the cell and record the cyclic voltammogram at a specific scan rate (e.g., 50 mV/s).

  • Add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the Fc/Fc+ redox potential, which will be used as an internal reference.

  • Determine the onset oxidation potential (Eox) from the voltammogram of the analyte.

  • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8] eV.

  • The LUMO energy level can be estimated from the HOMO level and the optical band gap (Egopt) obtained from UV-Vis spectroscopy: LUMO (eV) = HOMO (eV) + Egopt (eV).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer and interfacial properties of materials.

Objective: To characterize the charge transfer resistance and capacitance of a film of this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.

  • Three-electrode cell (as described for CV). The working electrode is typically a conductive substrate (e.g., ITO-coated glass) coated with a thin film of the material.

  • Electrolyte solution (as described for CV).

Procedure:

  • Prepare a thin film of this compound on the conductive substrate by a suitable method (e.g., spin-coating, drop-casting).

  • Assemble the three-electrode cell with the coated substrate as the working electrode.

  • Apply a DC bias potential (often the open-circuit potential or a potential where a specific redox process occurs) and superimpose a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance data as a Nyquist plot (Z' vs. -Z'') and Bode plots (|Z| and phase angle vs. frequency).

  • Model the impedance data using an appropriate equivalent circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesize 3,6-diiodo- 9H-carbazole purification Purify via recrystallization/ chromatography synthesis->purification cv Cyclic Voltammetry (CV) purification->cv eis Electrochemical Impedance Spectroscopy (EIS) purification->eis homo_lumo Determine HOMO/LUMO & Band Gap cv->homo_lumo charge_transfer Analyze Charge Transfer Properties eis->charge_transfer comparison Compare with Carbazole Analogs homo_lumo->comparison charge_transfer->comparison

Caption: Experimental workflow for validating electrochemical properties.

signaling_pathway_analogy cluster_input Input Signal cluster_molecule Molecular System cluster_output Output Response cluster_properties Derived Properties voltage Applied Voltage (Electrochemical Stimulus) molecule This compound voltage->molecule current Current Response (Electron Transfer) molecule->current impedance Impedance Spectrum (Interfacial Properties) molecule->impedance redox Redox Potentials current->redox kinetics Charge Transfer Kinetics impedance->kinetics energy_levels HOMO/LUMO Levels redox->energy_levels

Caption: Logical relationship of electrochemical validation.

The Synergy of Screens: A Comparative Guide to Computational DFT and Experimental Results for Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a journey of precision and prediction. Carbazole (B46965) derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities. The characterization and prediction of their behavior at a molecular level are paramount. This guide provides an objective comparison between computational Density Functional Theory (DFT) studies and experimental results for various carbazole derivatives, offering a comprehensive overview of the predictive power of theoretical models against real-world measurements.

In the realm of medicinal chemistry, the ability to accurately predict the electronic and structural properties of a molecule can significantly accelerate the drug discovery process. DFT has become a powerful tool for in silico analysis, providing insights into molecular geometry, electronic properties, and spectroscopic behavior. This guide delves into the correlation between DFT calculations and experimental data for carbazole derivatives, highlighting the strengths and limitations of each approach.

Unveiling Molecular Properties: A Head-to-Head Comparison

The following tables summarize the quantitative data from various studies, directly comparing the results obtained from DFT calculations with those from experimental measurements. This side-by-side analysis is crucial for validating the computational models and understanding their predictive accuracy for different properties of carbazole derivatives.

Electronic Properties: HOMO-LUMO Gap and Photophysical Data

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule, influencing its reactivity and photophysical properties. The energy gap between them is a critical parameter, often correlating with the molecule's stability and absorption wavelength.

Carbazole DerivativeMethod/SolventCalculated HOMO (eV)Experimental HOMO (eV)Calculated LUMO (eV)Experimental LUMO (eV)Calculated Gap (eV)Experimental Gap (eV)Calculated λmax (nm)Experimental λmax (nm)
Carbazole-fused Coumarin (B35378) 1 DFT/TD-DFT------412418
Carbazole-fused Coumarin 2 DFT/TD-DFT------436442
Benzothiazole-fused Carbazole 1 DFT/TD-DFT------398405
Benzothiazole-fused Carbazole 2 DFT/TD-DFT------415422
3,6-diiodo-9-ethyl-9H-carbazole B3LYP/6-311++G(d,p)-5.78--1.45-4.33---
9-butyl-9H-carbazole-3-carbaldehyde (CC) ------5.2-239
3,6-(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA) ------3.6-320

Note: A direct comparison of HOMO and LUMO energies between DFT and experimental values is often complex due to differences in reference levels. The energy gap and absorption maxima (λmax) provide a more direct correlation.

Structural Parameters: A Glimpse into Molecular Geometry

The precise arrangement of atoms within a molecule dictates its interactions with biological targets. X-ray crystallography provides the experimental benchmark for bond lengths and angles, while DFT calculations can predict these parameters with remarkable accuracy.

Carbazole DerivativeBondCalculated Bond Length (Å) (DFT)Experimental Bond Length (Å) (X-ray)Bond AngleCalculated Bond Angle (°) (DFT)Experimental Bond Angle (°) (X-ray)
3,6-diiodo-9-ethyl-9H-carbazole C3-I2.0992.103C2-C3-C4120.4120.5
C6-I2.0992.104C5-C6-C7120.4120.5
N9-C9a1.3911.387C4-C4a-N9108.9108.8
N9-C4a1.3911.387C9a-N9-C4a108.6108.7

The Blueprint of Discovery: Experimental Protocols

The reliability of experimental data hinges on the meticulous execution of established protocols. Below are summaries of the key experimental methodologies cited in the comparative studies.

Synthesis of Carbazole Derivatives
  • General Procedure: The synthesis of the compared carbazole derivatives often involves multi-step reactions. For instance, the synthesis of novel coumarin derivatives was achieved through the Knoevenagel condensation of 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde with active methylene (B1212753) compounds[1]. The synthesis of benzothiazole-fused carbazoles and other derivatives often involves initial N-alkylation of the carbazole ring followed by functionalization at the 3 and 6 positions[2].

  • Purification: Following synthesis, the crude products are purified using techniques such as column chromatography and recrystallization to ensure high purity for subsequent characterization and biological evaluation.

Spectroscopic and Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds. The chemical shifts, multiplicity, and integration of the signals provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the derivatives, further confirming their identity.

  • UV-Visible Spectroscopy: The absorption and emission spectra of the carbazole derivatives are recorded using a UV-Vis spectrophotometer. These spectra provide information about the electronic transitions within the molecule and are crucial for comparison with TD-DFT calculations[1][2][3].

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing experimental bond lengths and angles for direct comparison with DFT-optimized geometries[4][5].

Electrochemical Measurements
  • Cyclic Voltammetry (CV): CV is used to experimentally determine the HOMO and LUMO energy levels of the molecules. The oxidation and reduction potentials obtained from CV measurements are used to calculate these energy levels.

Visualizing the Workflow and Potential Pathways

To better illustrate the relationship between computational and experimental approaches, as well as the potential biological relevance of carbazole derivatives, the following diagrams were generated using the DOT language.

G cluster_computational Computational (DFT) Workflow cluster_experimental Experimental Workflow cluster_comparison Comparison & Validation mol_design Molecular Design of Carbazole Derivative geom_opt Geometry Optimization mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop tddft TD-DFT for Excited States geom_opt->tddft compare_geom Compare Geometry geom_opt->compare_geom compare_electronic Compare Electronic Properties electronic_prop->compare_electronic spectra Simulated Spectra (UV-Vis) tddft->spectra compare_spectra Compare Spectra spectra->compare_spectra synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis) synthesis->spectroscopy electrochem Electrochemical Analysis (Cyclic Voltammetry) synthesis->electrochem xray->compare_geom spectroscopy->compare_spectra electrochem->compare_electronic

A typical workflow comparing computational and experimental studies of carbazole derivatives.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation carbazole Carbazole Derivative carbazole->akt inhibits

A hypothetical signaling pathway where a carbazole derivative acts as an inhibitor.

Conclusion: A Symbiotic Relationship

The presented data underscores a strong correlation between DFT calculations and experimental results for carbazole derivatives. While minor discrepancies exist, often attributable to the choice of functional and basis set in DFT or solvent effects in experiments, the theoretical models consistently provide valuable predictive insights. The synergy between in silico and experimental approaches is undeniable. DFT can guide the rational design of new carbazole derivatives with desired properties, while experimental validation remains essential for confirming the theoretical predictions and elucidating the true biological activity. This integrated approach is poised to accelerate the discovery and development of next-generation therapeutics based on the versatile carbazole scaffold.

References

A Comparative Benchmark Study of Carbazole-Derived Hole-Transport Materials for High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole-transport material (HTM). While the spiro-OMeTAD has long been the benchmark, its costly synthesis and issues with stability have spurred the development of alternatives. Among these, carbazole-based HTMs have emerged as a highly promising class due to their excellent thermal and chemical stability, facile functionalization, and superior photovoltaic performance.[1][2] This guide provides a comparative analysis of select carbazole-derived HTMs, supported by experimental data, to aid researchers in the selection and development of efficient and stable PSCs.

Performance Benchmark of Carbazole-Based HTMs

The performance of several recently developed carbazole-based HTMs is summarized in the table below. These materials have demonstrated power conversion efficiencies (PCEs) comparable to, and in some cases exceeding, the standard spiro-OMeTAD, highlighting their potential for commercial applications. The data presented includes key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Hole-Transport Material (HTM)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Perovskite CompositionDevice ArchitectureReference
spiro-OMeTAD (Reference) 19.7---Triple-cationn-i-p[3]
SGT-405 14.79---CH₃NH₃PbI₃n-i-p[4][5]
V1205 16.9----Inverted[6]
Pcz1 18.04---Cs₀.₀₈FA₀.₈₀MA₀.₁₂Pb(I₀.₈₈Br₀.₁₂)₃n-i-p[7]
V1221 17.811.0323.673Triple-cationMesoporous n-i-p[8]
V1225 17.811.0323.673Triple-cationMesoporous n-i-p[8]
KZRD 20.40----Conventional n-i-p[9]
SGT-411 13.00----n-i-p[3]
V1366 21.0----n-i-p[3]
SGT-405s(C2,CF3) 20.14----n-i-p[3]

Experimental Protocols

Detailed methodologies for the synthesis of carbazole-based HTMs and the fabrication of perovskite solar cells are crucial for reproducible research. Below are generalized experimental protocols based on common practices in the field.

Synthesis of Carbazole-Based HTMs

The synthesis of carbazole-based HTMs often involves multi-step reactions, including Ullmann coupling and Vilsmeier-Haack formylation, to build the desired molecular architecture. A general synthetic workflow is as follows:

  • N-Alkylation of Carbazole (B46965): The nitrogen atom of the carbazole core is typically functionalized with an alkyl or aryl group to enhance solubility and modify electronic properties. This is often achieved through a reaction with an appropriate alkyl or aryl halide in the presence of a base such as potassium hydroxide.

  • Introduction of Functional Groups: Functional groups, such as bromine or aldehyde moieties, are introduced at specific positions on the carbazole ring (e.g., C3, C6, C2, C7) to serve as handles for further elaboration. This can be accomplished through reactions like bromination or formylation.

  • Cross-Coupling Reactions: The core is then coupled with electron-donating peripheral groups, such as triphenylamine (B166846) or other carbazole units, via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the high purity required for efficient device performance.

Fabrication and Characterization of Perovskite Solar Cells

A standard procedure for the fabrication of a conventional n-i-p perovskite solar cell is outlined below:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperatures (e.g., 450-500 °C). Subsequently, a mesoporous TiO₂ layer is often spin-coated on top of the compact layer.

  • Perovskite Layer Deposition: The perovskite absorber layer is deposited via a one-step or two-step spin-coating method. For the one-step method, a precursor solution containing lead halides and organic cations is spin-coated, followed by annealing. An anti-solvent dripping step is often employed during spin-coating to promote the formation of a uniform and crystalline perovskite film.

  • Hole-Transport Layer (HTL) Deposition: The carbazole-based HTM is dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and 4-tert-butylpyridine (B128874) to improve conductivity and device performance. The solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization: The photovoltaic performance of the fabricated device is measured under simulated AM 1.5G solar illumination. Key parameters (PCE, Voc, Jsc, FF) are extracted from the current density-voltage (J-V) curve.

Workflow and Device Architecture

The following diagrams illustrate the general workflow for the fabrication of perovskite solar cells and a typical device architecture.

Perovskite_Solar_Cell_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization A FTO Glass Cleaning B ETL Deposition (c-TiO2 + m-TiO2) A->B C Perovskite Deposition (Spin-coating & Annealing) B->C D HTL Deposition (Carbazole HTM) C->D E Metal Electrode (Evaporation) D->E F J-V Measurement (AM 1.5G) E->F G Performance Metrics (PCE, Voc, Jsc, FF) F->G

Caption: General workflow for the fabrication and characterization of a perovskite solar cell.

Device_Architecture cluster_device n-i-p Perovskite Solar Cell Metal_Electrode Metal Electrode (Au/Ag) HTL Hole-Transport Layer (Carbazole HTM) Perovskite Perovskite Absorber Layer ETL Electron-Transport Layer (TiO2) FTO FTO Substrate Glass Glass

Caption: Schematic of a typical n-i-p perovskite solar cell architecture.

References

alternative building blocks to 3,6-diiodo-9H-carbazole for organic semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of heterocyclic cores poised to supplement or replace the widely-used 3,6-diiodo-9H-carbazole in next-generation organic electronic materials.

For researchers and material scientists in the field of organic electronics, this compound has long been a cornerstone building block. Its rigid, planar structure, excellent hole-transporting capabilities, and versatile reactivity in cross-coupling reactions have made it a staple in the synthesis of high-performance organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs). However, the continuous drive for materials with tailored properties, improved stability, and potentially lower production costs necessitates the exploration of viable alternatives.

This guide provides a comparative overview of promising alternative heterocyclic building blocks that can serve a similar role to this compound. We objectively compare their performance based on experimental data, focusing on key parameters that dictate their function in electronic devices.

Core Heterocyclic Alternatives: A Performance Overview

The primary strategy for replacing the carbazole (B46965) unit involves substituting it with other electron-rich, rigid heterocyclic systems that can be similarly di-functionalized (typically with bromine or iodine) for polymerization or elaboration via cross-coupling reactions. Below, we compare several key alternatives: Fluorene (B118485), Phenothiazine (B1677639), and Dithieno[3,2-b:2′,3′-d]pyrrole (DTP), alongside other notable mentions.

Data Presentation: Key Performance Metrics

The following table summarizes critical experimental data for hole-transporting materials (HTMs) derived from carbazole and its alternatives. The data is primarily sourced from applications in perovskite solar cells, which provide a standardized platform for evaluating HTM performance.

Core Building BlockDerivative HTM ExampleHOMO (eV)LUMO (eV)Hole Mobility (μh) (cm² V⁻¹ s⁻¹)PSC Efficiency (PCE) (%)PSC Voc (V)PSC Jsc (mA/cm²)PSC FF (%)
3,6-Dibromo-9H-carbazole spiro-CZ---16.52---
2,7-Dibromo-9,9-dihexylfluorene FMT-4.89-1.942.28 x 10⁻⁶19.061.0923.9772.76
2,7-Dibromo-9,9-dimethylfluorene 2M-DDF--4.35 x 10⁻⁴N/A (OLED data)---
Phenothiazine Core AZO-II-4.94-2.0 x 10⁻⁵14.00.9521.600.71
Phenothiazine Core Z30--6.70 x 10⁻⁵19.171.1123.530.73
Dithienopyrrole (DTP) Core H16---18.16---
Dithienopyrrole (DTP) Core DTP-C6Th--4.18 x 10⁻⁴>20% (dopant-free)---
Reference HTM spiro-OMeTAD-5.22-2.0 - 6.0 x 10⁻⁵18.27 - 21.301.0423.400.74

Note: Performance metrics can vary significantly with device architecture, perovskite composition, and processing conditions. This table serves as a comparative guide under reported conditions.

In-Depth Analysis of Core Structures

Fluorene Core

The fluorene unit, particularly the 2,7-dibromo-9,9-dialkylfluorene derivative, is a highly popular alternative. The spirobifluorene core is central to the benchmark HTM, spiro-OMeTAD.

  • Advantages:

    • Tunability: The 9-position of the fluorene ring can be easily functionalized with various alkyl chains to enhance solubility and influence molecular packing without significantly altering the electronic properties.[1]

    • High Thermal Stability: Fluorene-based materials exhibit excellent thermal stability, with decomposition temperatures often exceeding 370 °C.[2]

    • Amorphous Morphology: The non-planar nature of many fluorene derivatives helps in forming stable amorphous films, which is crucial for device longevity.

  • Disadvantages:

    • Potentially Lower Mobility: While some derivatives show high mobility, simpler fluorene-based HTMs can exhibit lower intrinsic hole mobility compared to other heterocycles, sometimes requiring chemical doping to boost performance.[3]

Phenothiazine Core

Phenothiazine is an electron-rich, sulfur- and nitrogen-containing heterocycle with a characteristic butterfly-shaped structure.

  • Advantages:

    • Strong Electron-Donating Nature: The presence of both nitrogen and sulfur heteroatoms makes phenothiazine a potent electron donor, facilitating efficient hole extraction.[4]

    • Cost-Effectiveness: The synthesis of phenothiazine-based HTMs can be achieved through simple, high-yield reactions from readily available precursors, making them a cost-effective alternative to spiro-OMeTAD.[5]

    • Inherent 3D Structure: The non-planar, butterfly conformation of the phenothiazine core helps to suppress molecular aggregation, which can be beneficial for maintaining amorphous film morphology and improving solubility.[4]

  • Disadvantages:

    • Oxidation Stability: The electron-rich nature can sometimes lead to lower oxidation stability compared to more robust cores, although many stable derivatives have been reported.

Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) Core

DTP is a fused heteroaromatic system that combines the electron-rich characteristics of pyrrole (B145914) with the stability and charge transport properties of thiophene.

  • Advantages:

    • Exceptional Planarity and Rigidity: The fused-ring structure of DTP leads to a highly planar and rigid molecule, which promotes strong intermolecular π-π stacking and can lead to very high hole mobilities.[6]

    • High Mobility: DTP-based HTMs have demonstrated some of the highest hole mobilities for dopant-free materials, reaching over 10⁻⁴ cm² V⁻¹ s⁻¹, enabling highly efficient perovskite solar cells without the need for additives.[7][8]

    • Strong Electron-Donating Capability: The DTP core is an excellent electron donor, which is beneficial for aligning its HOMO level with the valence band of perovskite absorbers for efficient hole extraction.[6]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of the core DTP unit can be more complex and lower-yielding compared to carbazole or fluorene, potentially increasing costs.[5]

Other Promising Cores
  • Indenofluorene: This class of fused polycyclic hydrocarbons offers a highly rigid and planar structure, which is advantageous for charge transport. Biindenofluorene derivatives have shown impressive hole mobilities on the order of 10⁻² cm² V⁻¹ s⁻¹.[9]

  • Triphenylamine (TPA): While not a heterocyclic core itself, TPA and its derivatives are fundamental building blocks in many high-performance HTMs. Its propeller-like structure is excellent for forming stable amorphous films, and its HOMO level is easily tunable.[10][11] TPA units are often coupled to di-halogenated cores (including carbazole, fluorene, etc.) to complete the final HTM structure.

Mandatory Visualizations

Molecular Structures of Core Building Blocks

G cluster_carbazole This compound cluster_fluorene 2,7-Dibromofluorene cluster_phenothiazine 3,7-Dibromophenothiazine cluster_dtp 2,6-Dibromo-4H-dithieno[3,2-b:2',3'-d]pyrrole carbazole carbazole fluorene fluorene phenothiazine phenothiazine dtp dtp

Caption: Core di-halogenated building blocks for organic semiconductors.

General Synthetic Workflow: Suzuki Coupling

Suzuki_Coupling_Workflow General Workflow: Suzuki Cross-Coupling for HTM Synthesis Start Reactants: - Di-halo Core (Ar-X₂) - Arylboronic Acid/Ester (Ar'-B(OR)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃, K₂CO₃) Reaction Suzuki Coupling Reaction (Inert Atmosphere, Solvent, Heat) Start->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Crude Product Product Final HTM Product (Ar-(Ar')₂) Purification->Product Pure Product

Caption: A typical Suzuki cross-coupling reaction workflow.

Device Architecture: Perovskite Solar Cell

PSC_Architecture Substrate Glass / FTO ETL Electron Transport Layer (ETL) (e.g., SnO₂) Substrate->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (HTL) (e.g., Carbazole or Alternative-based HTM) Perovskite->HTL Electrode Metal Electrode (e.g., Au) HTL->Electrode LightSource Incident Light (hν) LightSource->Substrate

Caption: Standard n-i-p architecture of a perovskite solar cell.

Experimental Protocols

General Protocol for HTM Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a typical synthesis of a D-A-D type hole-transporting material where a di-halogenated core (e.g., 2,7-dibromofluorene) is coupled with a donor-functionalized arylboronic ester.

  • Materials: 2,7-dibromo-9,9-dihexylfluorene (1.0 eq), 4-(diphenylamino)phenylboronic acid pinacol (B44631) ester (2.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium Carbonate (K₂CO₃) (4.0 eq), Toluene, and Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried Schlenk flask, add 2,7-dibromo-9,9-dihexylfluorene, 4-(diphenylamino)phenylboronic acid pinacol ester, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

    • Add a degassed 3:1 mixture of Toluene:THF via cannula.

    • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 24-48 hours, monitoring progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with dichloromethane (B109758) (DCM).

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/DCM gradient, followed by recrystallization to yield the pure HTM.[12][13]

General Protocol for Perovskite Solar Cell Fabrication (n-i-p Architecture)

This protocol outlines the fabrication of a standard planar n-i-p perovskite solar cell for testing the performance of a newly synthesized HTM. All steps involving the perovskite and HTL deposition should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Substrate Preparation:

    • Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes immediately before use.[14][15]

  • Device Fabrication:

    • ETL Deposition: Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate (e.g., at 3000 RPM for 30s) and anneal at 150 °C for 30 minutes in ambient air.[14]

    • Perovskite Layer Deposition: Transfer substrates to a glovebox. Spin-coat a prepared perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ based) onto the SnO₂ layer. During the spin, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate (e.g., at 130 °C for 10 minutes).[14][15]

    • HTL Deposition: Prepare a solution of the HTM (e.g., 10 mg/mL in chlorobenzene). Often, additives like 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are included to improve conductivity and device performance. Spin-coat the HTM solution onto the perovskite layer (e.g., at 4000 RPM for 30s).[14]

    • Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a metal back electrode (e.g., 80-100 nm of gold or silver) through a shadow mask under high vacuum (<10⁻⁶ Torr).

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Conclusion

While this compound remains a highly effective and reliable building block, the field of organic semiconductors is rich with powerful alternatives.

  • Fluorene derivatives offer exceptional thermal stability and are foundational to the highest-performing, albeit costly, spiro-OMeTAD material.

  • Phenothiazine provides a compelling low-cost, high-performance option due to its strong electron-donating character and simple synthesis.

  • Dithienopyrrole (DTP) stands out for its potential in creating highly efficient, dopant-free devices, driven by its planar structure and excellent intrinsic charge mobility.

The choice of a core building block will ultimately depend on the specific application's requirements, balancing performance, stability, synthetic accessibility, and cost. The continued exploration and molecular engineering of these and other novel heterocyclic systems will be paramount in advancing the capabilities of next-generation organic electronics.

References

A Comparative Guide to the Reproducibility of Suzuki Coupling Reactions: 3,6-Diiodo-9H-carbazole vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is paramount. This guide provides an objective comparison of the performance of 3,6-diiodo-9H-carbazole in Suzuki-Miyaura coupling reactions against its common alternative, 3,6-dibromo-9H-carbazole, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry and materials science for the construction of carbon-carbon bonds. The choice of halogenated precursor can significantly impact reaction efficiency, yield, and overall reproducibility. This guide delves into the nuances of using this compound in comparison to 3,6-dibromo-9H-carbazole, offering insights to aid in substrate selection and reaction optimization.

Performance Comparison: Iodide vs. Bromide

The reactivity of the halogen in the Suzuki-Miyaura coupling follows the general trend of I > Br > Cl.[1] This higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for iodo-substituted substrates.

While direct comparative studies on the reproducibility of Suzuki coupling using this compound versus its dibromo counterpart are not extensively documented in single publications, the general principles of Suzuki-Miyaura reactions and data from various studies on analogous aryl halides allow for a comprehensive comparison.

Table 1: Quantitative Comparison of Suzuki Coupling Performance

ParameterThis compound3,6-Dibromo-9H-carbazoleKey Considerations & References
Typical Yield Generally high to excellent (>90%)Good to high (70-95%)Higher reactivity of the C-I bond often leads to more complete conversion.[2]
Reaction Time Typically shorter (e.g., 2-12 hours)Generally longer (e.g., 12-24 hours)Faster oxidative addition of the palladium catalyst to the C-I bond.[3]
Catalyst Loading Lower catalyst loading often sufficient (e.g., 1-3 mol%)May require higher catalyst loading (e.g., 2-5 mol%)The higher reactivity of aryl iodides can reduce the required catalyst concentration.[4]
Reaction Temperature Often proceeds at lower temperatures (e.g., 80-100 °C)May require higher temperatures for efficient conversion (e.g., 100-120 °C)Milder conditions can be employed due to the lower activation energy for C-I bond cleavage.[5]
Reproducibility Generally high, but can be sensitive to catalyst quality and reaction setup.Often considered robust and highly reproducible.While iodides are more reactive, this can sometimes lead to more side reactions if not properly controlled. Bromides offer a good balance of reactivity and stability.
Cost & Availability Generally more expensive and less readily available.More cost-effective and widely available.A practical consideration for large-scale synthesis.

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of both this compound and 3,6-dibromo-9H-carbazole with a generic arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 3,6-Dibromo-9H-carbazole

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 3-4 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dibromo-9H-carbazole (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME and water).[1]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - Dihalocarbazole - Arylboronic Acid - Pd Catalyst - Base Start->Reagents Solvent Add Degassed Solvent System Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for Suzuki coupling.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R-Pd(II)L_n-R' Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Dihalocarbazole) ArX->OxAdd ArBOH2 Ar'B(OH)2 (Arylboronic Acid) + Base ArBOH2->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

Both this compound and 3,6-dibromo-9H-carbazole are viable substrates for Suzuki-Miyaura cross-coupling reactions. The choice between them will depend on the specific requirements of the synthesis. For rapid, small-scale syntheses where cost is less of a concern and milder conditions are preferred, this compound may be the superior choice due to its higher reactivity. However, for large-scale, cost-sensitive applications where robustness and high reproducibility are critical, 3,6-dibromo-9H-carbazole often presents a more practical and reliable option. Ultimately, the optimal choice will be determined by a balance of reactivity, cost, availability, and the specific goals of the research or development project.

References

comparative analysis of different catalytic systems for carbazole C-H activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Catalytic C-H Functionalization of Carbazoles

The targeted functionalization of carbon-hydrogen (C-H) bonds in carbazole (B46965) scaffolds represents a paramount challenge and a significant opportunity in synthetic chemistry. Carbazoles are privileged heterocyclic motifs found in a wide array of pharmaceuticals, natural products, and organic electronic materials. Traditional synthetic routes often require pre-functionalized starting materials, leading to lengthy and inefficient processes. In contrast, direct C-H activation offers a more atom-economical and streamlined approach to introduce molecular complexity. This guide provides a comparative analysis of various transition-metal catalytic systems employed for the C-H activation of carbazoles, focusing on their performance, scope, and underlying mechanisms. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable catalytic system for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for carbazole C-H activation is dictated by several factors, including the desired functional group to be introduced, the targeted position on the carbazole core (regioselectivity), and the overall efficiency of the transformation. The following table summarizes key quantitative data for representative catalytic systems based on palladium, copper, rhodium, iridium, and iron.

Catalytic SystemFunctionalizationCatalyst Loading (mol%)Oxidant/AdditiveTemperature (°C)Time (h)Yield (%)RegioselectivityRef.
Palladium ArylationPd(OAc)₂ (5)Cu(OAc)₂ (1 equiv), O₂12012-24up to 95C1/C8[1]
NitrationPd₂(dba)₃ (10)AgNO₃ (1.2 equiv)12024up to 69C1[2]
Alkylation/AcylationPd(OAc)₂Norbornene (NBE)--HighC1[3]
Copper Intramolecular AminationCu(OAc)₂ (10)MnO₂ (2 equiv)11012up to 92N-H insertion
Rhodium Alkenylation[RhCp*Cl₂]₂ (2.5)AgSbF₆ (10), NaOAc (50)6020Moderate to GoodC1/C8[4][5]
Iridium Borylation[Ir(COD)OMe]₂ (1.5)dtbpy (3.3)8012HighDistal to N[6]
Iron AlkylationFeCl₃-Room Temp-up to 96C3/C6[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for some of the key transformations.

Palladium-Catalyzed C1-Selective Nitration of N-(Pyridin-2-yl)-9H-carbazole[2]

A 15 mL pressure tube is charged with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv). The tube is then evacuated and backfilled with an inert atmosphere. 1,4-dioxane (B91453) (2.0 mL) is added, and the reaction mixture is stirred in a preheated oil bath at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude residue is purified by silica (B1680970) gel column chromatography (n-hexane/EtOAc 99:1) to afford the C1-nitrated carbazole product.

Copper-Catalyzed Intramolecular C-H Amination of 2-Aminobiphenyls

To a screw-capped vial is added the 2-aminobiphenyl (B1664054) substrate (0.2 mmol), Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%), and MnO₂ (34.8 mg, 0.4 mmol, 2 equiv). The vial is sealed, and the mixture is stirred in a preheated oil bath at 110 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding carbazole.

Iron-Catalyzed 3,6-Di-alkylation of Carbazoles with Styrenes[7]

In a glovebox, a vial is charged with carbazole (0.2 mmol), the styrene (B11656) derivative (0.44 mmol), and FeCl₃ (0.02 mmol, 10 mol%). The vial is sealed, and the reaction mixture is stirred at room temperature for the specified time. After the reaction is complete, the mixture is directly loaded onto a silica gel column for purification to give the desired 3,6-di-alkylated carbazole.

Mechanistic Pathways and Experimental Workflows

Understanding the underlying mechanisms of these catalytic transformations is essential for optimizing reaction conditions and expanding their scope. The following diagrams, generated using the DOT language, illustrate a general mechanism for transition metal-catalyzed C-H activation on a carbazole scaffold and a typical experimental workflow.

C_H_Activation_Mechanism General Mechanism for Directed C-H Activation of Carbazole cluster_0 Catalytic Cycle Carbazole Carbazole (with Directing Group) Intermediate1 Coordination Complex Carbazole->Intermediate1 Coordination Catalyst [M] Catalyst Catalyst->Intermediate1 Intermediate2 Metallacycle (C-H Activation) Intermediate1->Intermediate2 C-H Cleavage Intermediate3 Functionalized Intermediate Intermediate2->Intermediate3 Functionalization (e.g., Reductive Elimination, Oxidative Addition) Product Functionalized Carbazole Intermediate3->Product Catalyst_Regen Regenerated [M] Catalyst Intermediate3->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: A generalized catalytic cycle for the directed C-H activation of a carbazole derivative.

The diagram above illustrates a common mechanistic pathway involving the coordination of the metal catalyst to a directing group on the carbazole, followed by the crucial C-H bond cleavage step to form a metallacycle intermediate. This intermediate then undergoes further transformation to install the desired functional group and regenerate the active catalyst.[1][8]

Experimental_Workflow Typical Experimental Workflow for Catalytic Carbazole C-H Activation cluster_workflow Experimental Steps Start Reaction Setup: Carbazole Substrate, Catalyst, Ligand, Additives, Solvent Reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) Start->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification: Column Chromatography, Recrystallization, etc. Workup->Purification Analysis Characterization: NMR, Mass Spectrometry, etc. Purification->Analysis Final_Product Isolated Functionalized Carbazole Analysis->Final_Product

Caption: A standard workflow for performing and analyzing a catalytic C-H activation reaction of carbazole.

This workflow outlines the key stages of a typical experiment, from the initial setup of the reaction to the final characterization of the purified product. Adherence to a systematic procedure is vital for reproducibility and for obtaining reliable data.

References

Safety Operating Guide

Proper Disposal of 3,6-diiodo-9H-carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3,6-diiodo-9H-carbazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a halogenated organic compound. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following risk factors:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Before handling, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.[2]
Body Protection Laboratory coat.[2]
Respiratory Use only in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator should be worn.[2]

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to treat it as hazardous waste, which should be handled by an authorized waste disposal facility.[2][4] As an iodinated organic compound, it must be segregated as halogenated organic waste .[5]

Step 1: Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, filter funnels, contaminated gloves) in a dedicated, properly sealed container.

  • Crucially, this waste must be kept separate from non-halogenated organic waste streams to facilitate proper disposal and manage costs, as the disposal of halogenated waste is often more expensive.[5][6]

  • Do not mix with other waste categories such as acids, bases, or reactive chemicals.[5][6][7]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the container is kept closed when not in use.[2]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • For dry spills: Carefully sweep up or vacuum the material, avoiding dust generation.[2] Place the collected material in a sealed, labeled container for disposal.[2]

  • For wet spills: Absorb the spill with an inert material, then shovel the material into a labeled container for disposal.[2]

  • Following the initial cleanup, wash the affected area with copious amounts of water.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs classify Classify as Halogenated Organic Waste ppe->classify segregate Segregate from Non-Halogenated Waste, Acids, and Bases classify->segregate container Use Designated, Sealed, and Labeled Container storage Store in Secure Hazardous Waste Area container->storage segregate->container contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end dry_spill Dry Spill: Sweep or vacuum carefully spill->dry_spill wet_spill Wet Spill: Absorb with inert material spill->wet_spill collect_spill Collect in sealed container for disposal dry_spill->collect_spill wet_spill->collect_spill decontaminate Wash spill area with water collect_spill->decontaminate decontaminate->container Add to Waste Stream

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,6-diiodo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-diiodo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 57103-02-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following risks:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side shields or GogglesMust be worn at all times to prevent eye contact.
Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesInspect gloves for integrity before each use.
Body Protection Laboratory Coat or Chemical-resistant ApronTo protect against skin contact.
Full-body suitRecommended for large quantities or in case of a spill.
Respiratory Protection Dust Mask or RespiratorUse in well-ventilated areas. A respirator is necessary if dust cannot be controlled.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety.

  • Preparation :

    • Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.

    • Assemble all necessary equipment and materials before starting.

    • Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Avoid generating dust when weighing or transferring the solid compound.[1]

    • Use a spatula or other appropriate tools for transfer.

    • Keep the container with this compound closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan: Waste Management and Spill Response

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Collect all waste material, including excess reagent and contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Dispose of the chemical waste through an authorized waste disposal company, following all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.[1]

Spill Response:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spread of the powder. Avoid sweeping dry powder.

  • Clean-up :

    • For small spills, carefully scoop the solid material into a labeled container for disposal.

    • Gently wipe the area with a wet cloth or paper towel to remove any remaining residue. Place the used cleaning materials in the waste container.

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Decontaminate : Wash the spill area thoroughly with soap and water.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Ensure Ventilated Area don_ppe Don Appropriate PPE weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment clean_workspace Clean Workspace and Equipment perform_experiment->clean_workspace evacuate_area Evacuate Area perform_experiment->evacuate_area Spill Occurs dispose_waste Dispose of Waste in Labeled Container clean_workspace->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe contain_spill Contain Spill evacuate_area->contain_spill cleanup_spill Clean Up Spill contain_spill->cleanup_spill decontaminate Decontaminate Area cleanup_spill->decontaminate decontaminate->clean_workspace Resume Cleanup

Caption: Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-diiodo-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3,6-diiodo-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.